4-(Benzyloxy)-2-chloropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGVIVLUWJDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568752 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108381-28-8 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108381-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-2-chloropyrimidine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed synthesis of 4-(benzyloxy)-2-chloropyrimidine, a key intermediate in pharmaceutical research and drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₁₁H₉ClN₂O.[1] Its structure features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108381-28-8 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| Appearance | White to light yellow solid |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with benzyl alcohol. The reactivity of the two chlorine atoms on the pyrimidine ring is different, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position.[2] This regioselectivity allows for the preferential substitution at the desired position.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine and Benzyl Alcohol
This protocol is adapted from a reported synthetic procedure.[3]
Materials:
-
Potassium tert-butoxide
-
Benzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
2,4-Dichloropyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Under dry conditions, dissolve 2.26 g (20.1 mmol) of potassium tert-butoxide and 4.3 g (40.2 mmol) of benzyl alcohol in 10 mL of anhydrous THF in a round-bottom flask.
-
Heat the resulting mixture to reflux for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve 3.0 g (20.1 mmol) of 2,4-dichloropyrimidine in 15 mL of anhydrous DMF.
-
Add the 2,4-dichloropyrimidine solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature naturally.
-
Slowly pour the reaction mixture into 100 mL of ice water. A white solid will precipitate.
-
Collect the precipitated solid by filtration.
Yield and Characterization:
The reported yield for this procedure is 3.3 g (75%).[3] The structure of the product, this compound, can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), with an expected (m/z) of 222.0 [M+H]⁺.[3]
Table 2: Reagent Quantities for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| 2,4-Dichloropyrimidine | 148.98 | 3.0 | 20.1 | 1 |
| Benzyl alcohol | 108.14 | 4.3 | 40.2 | 2 |
| Potassium tert-butoxide | 112.21 | 2.26 | 20.1 | 1 |
Logical Workflow of the Synthesis
The synthesis of this compound follows a clear and logical progression of steps, which can be visualized as a workflow.
Caption: Synthetic workflow for this compound.
This guide provides essential technical information for the synthesis and understanding of this compound. The detailed protocol and structured data are intended to support researchers in their laboratory work and contribute to the advancement of drug discovery and development.
References
Spectroscopic and Spectrometric Characterization of 4-(Benzyloxy)-2-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 4-(Benzyloxy)-2-chloropyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established principles and data from closely related compounds. It serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine and benzene rings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 | Doublet | 1H | H-6 (Pyrimidine ring) |
| ~7.3-7.5 | Multiplet | 5H | Phenyl group of benzyl |
| ~6.8 | Doublet | 1H | H-5 (Pyrimidine ring) |
| ~5.4 | Singlet | 2H | -CH₂- (Benzyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-4 (Pyrimidine ring) |
| ~162 | C-2 (Pyrimidine ring) |
| ~158 | C-6 (Pyrimidine ring) |
| ~135 | C-ipso (Phenyl group) |
| ~128-129 | C-ortho, C-meta, C-para (Phenyl group) |
| ~105 | C-5 (Pyrimidine ring) |
| ~70 | -CH₂- (Benzyl group) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1550 | Strong | Pyrimidine ring C=N and C=C stretching |
| 1490-1450 | Medium | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O-CH₂ stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
| 750-700 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉ClN₂O), the expected molecular weight is approximately 220.65 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 220/222 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |
| 129 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
| 185 | [M - Cl]⁺ | Loss of a chlorine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric analyses.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
An In-depth Technical Guide to the Reactivity and Stability of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-chloropyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors. Its reactivity is primarily centered around the electronically deficient pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, and palladium-catalyzed cross-coupling reactions at the C2-chloro substituent. The benzyloxy group at the C4 position, while relatively stable, can be cleaved under specific acidic or reductive conditions, offering a route for further functionalization. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and quantitative data where available, to support its effective utilization in drug discovery and development.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent. The primary modes of reaction are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion at the C2 position. This reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct.
Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve a base and a suitable solvent, with heating often required to drive the reaction to completion.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | DIPEA or K₂CO₃ | DMF, NMP, or EtOH | 80-120 | 2-24 | 60-95 |
| Thiol | NaH or K₂CO₃ | DMF or THF | 25-80 | 1-12 | 70-90 |
| Alcohol (Alkoxide) | NaH or KOtBu | Corresponding Alcohol or THF | 25-reflux | 1-24 | 50-85 |
Note: Yields are estimates based on general reactivity of chloropyrimidines and may vary for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro substituent of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in the synthesis of complex drug-like molecules.
1.2.1. Suzuki-Miyaura Coupling
This reaction forms a C-C bond between the pyrimidine C2 position and an aryl or vinyl group from a boronic acid or ester.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 | 70-95 |
1.2.2. Buchwald-Hartwig Amination
This method is used to form a C-N bond with primary or secondary amines. It is particularly useful for coupling less nucleophilic amines that may not react efficiently under SNAr conditions.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 65-90 |
1.2.3. Sonogashira Coupling
This reaction couples the pyrimidine with a terminal alkyne to form a C-C triple bond, a valuable linkage in medicinal chemistry.
Table 4: Typical Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | 25-80 | 70-95 |
Stability Profile
The stability of this compound is a critical consideration during synthesis, purification, and storage. The primary points of potential degradation are the benzyloxy group and the chloro substituent.
Stability of the Benzyloxy Group
The benzyloxy group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under both acidic and reductive conditions.
-
Acidic Conditions : Strong acids such as HBr, HI, or trifluoroacetic acid (TFA) can cleave the benzyl ether to yield the corresponding 4-hydroxypyrimidine.[1] The reaction proceeds via protonation of the ether oxygen followed by SN1 or SN2 displacement. Weaker acids and brief exposure to moderately acidic conditions, such as during aqueous work-up, are generally tolerated, especially at lower temperatures.[1]
-
Reductive Conditions (Debenzylation) : The benzyl group can be readily removed by catalytic hydrogenation. This is a common deprotection strategy in organic synthesis.
Table 5: Conditions for Debenzylation
| Reagent | Catalyst | Solvent | Temperature (°C) | Pressure |
| H₂ | 10% Pd/C | MeOH or EtOH | 25 | 1 atm |
| Ammonium formate | 10% Pd/C | MeOH or EtOH | 25-reflux | N/A |
Stability of the 2-Chloro Substituent
The chloro group at the C2 position is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding 2-hydroxypyrimidine.
Storage
For long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 2,4-dichloropyrimidine and benzyl alcohol.
Materials:
-
Potassium tert-butoxide
-
Benzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
2,4-Dichloropyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water
Procedure:
-
Dissolve potassium tert-butoxide (1.0 eq.) and benzyl alcohol (2.0 eq.) in anhydrous THF under a dry atmosphere.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF, maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Slowly pour the reaction mixture into ice-water to precipitate the product.
-
Collect the white solid by filtration.
-
Yield: Approximately 75%.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
2M Aqueous K₂CO₃ solution
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add 1,4-dioxane and the 2M aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add the amine (1.2 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of complex organic molecules for drug discovery. Its reactivity is well-defined, with the C2-chloro and C4-benzyloxy groups providing orthogonal handles for a variety of chemical transformations. A thorough understanding of its reactivity in SNAr and palladium-catalyzed cross-coupling reactions, as well as its stability profile, is essential for its effective application. The experimental protocols provided in this guide serve as a foundation for the development of robust and efficient synthetic routes to novel pyrimidine-based compounds. Further investigation into the quantitative aspects of its reactivity will undoubtedly expand its utility in the field of medicinal chemistry.
References
The Versatile Scaffold: Unlocking the Potential of 4-(Benzyloxy)-2-chloropyrimidine in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs. Its ability to engage in various biological interactions has made it a "privileged scaffold" in the design of novel therapeutics. Among the vast array of pyrimidine-based building blocks, 4-(Benzyloxy)-2-chloropyrimidine stands out as a versatile and strategically important intermediate. The presence of a benzyloxy group at the 4-position and a reactive chlorine atom at the 2-position offers medicinal chemists a powerful tool for constructing diverse molecular architectures with a wide range of therapeutic applications, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in their drug discovery endeavors.
Core Applications in Drug Discovery
This compound primarily serves as a key building block in the synthesis of substituted 2-aminopyrimidine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is a fundamental transformation in the construction of libraries of compounds for high-throughput screening and lead optimization.
The benzyloxy group at the 4-position, while often retained in the final molecule to occupy hydrophobic pockets in target proteins, can also be deprotected to reveal a hydroxyl group, providing another point for diversification or for establishing key hydrogen bond interactions within a biological target.
A significant area of application for compounds derived from this compound is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is adept at mimicking the adenine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to compete for the ATP-binding site and modulate kinase activity.
Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The general synthetic strategy for utilizing this compound involves the nucleophilic substitution of the 2-chloro group with a desired amine. This reaction is typically carried out in the presence of a base in a suitable solvent.
General Experimental Workflow for Nucleophilic Aromatic Substitution:
Figure 1: General experimental workflow for the synthesis of 2-aminopyrimidine derivatives.
Application in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 4-(benzyloxy)pyrimidine have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. The general structure of these inhibitors often features the 4-(benzyloxy)phenylamino moiety at the 2-position of the pyrimidine ring.
Table 1: Representative Quantitative Data for EGFR Inhibitors with a Substituted Pyrimidine Core
| Compound ID | Target | IC50 (nM) | Cell Line |
| Analog 1 | EGFRL858R/T790M | 33.35 | - |
| Analog 2 | EGFRL858R/T790M/C797S | 5.51 | - |
| Gefitinib | EGFR | - | A549, H1975, HCC827 |
| Osimertinib | EGFR T790M | - | - |
Note: The IC50 values presented are for illustrative purposes based on derivatives with similar core structures. Specific values for compounds directly synthesized from this compound may vary.
Experimental Protocol: Synthesis of a 2-(Substituted anilino)-4-(benzyloxy)pyrimidine
This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol or other suitable solvent
Procedure:
-
To a solution of this compound in 2-propanol, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted anilino)-4-(benzyloxy)pyrimidine.
-
Characterize the final product by NMR and mass spectrometry.
Signaling Pathways Modulated by 4-(Benzyloxy)pyrimidine Derivatives
As many derivatives of this compound are designed as kinase inhibitors, they primarily function by interfering with intracellular signaling cascades that are crucial for cell growth, proliferation, and survival. Two of the most relevant pathways are the EGFR and VEGFR signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Inhibitors derived from this compound can block this pathway at the receptor level, preventing the initiation of these pro-survival signals.
Figure 2: Simplified EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Ligands such as VEGF bind to VEGFR, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Pyrimidine-based inhibitors can target VEGFR and disrupt these processes, thereby inhibiting tumor angiogenesis.
Figure 3: Simplified VEGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide array of substituted pyrimidine derivatives with significant potential as therapeutic agents. The demonstrated application in the development of kinase inhibitors, particularly against targets like EGFR and VEGFR, highlights its importance in modern drug discovery. The synthetic accessibility and the potential for diverse structural modifications make this compound a key resource for researchers aiming to develop novel and effective treatments for a range of diseases. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this promising scaffold in future medicinal chemistry endeavors.
The Strategic Advantage of 4-(Benzyloxy)-2-chloropyrimidine in Kinase Inhibitor Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs featuring this privileged core structure.[1][2] Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for effective competition at the kinase hinge region.[3][4] Among the various pyrimidine-based precursors, 4-(benzyloxy)-2-chloropyrimidine emerges as a particularly strategic starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its application, detailing synthetic methodologies, targeted signaling pathways, and protocols for activity assessment.
The Versatility of the this compound Scaffold
The utility of this compound lies in the differential reactivity of its 2- and 4-positions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[5][6][7][8] This allows for the introduction of a wide range of substituents to explore the solvent-exposed region of the ATP-binding pocket. Concurrently, the benzyloxy group at the 4-position can be readily removed by catalytic hydrogenation to reveal a hydroxyl group, which can then be further functionalized.[9] This dual functionality provides a robust platform for generating extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from this compound typically involves a sequential modification of the 2- and 4-positions. The more reactive 2-chloro position is often addressed first.
Key Synthetic Transformations
1. Suzuki Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring.[6][10]
2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the installation of a diverse range of primary and secondary amines at the 2-position.[7][8][11] This is particularly significant as the 2-amino-pyrimidine motif is a common feature in many potent kinase inhibitors.[5]
The following table summarizes typical reaction conditions for these key transformations.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 55-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
-
To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and heat to 100 °C in a microwave reactor for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous dioxane.
-
Seal the tube and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Targeted Kinases and Signaling Pathways
Kinase inhibitors derived from the this compound scaffold have been shown to target a range of kinases implicated in cancer and other diseases. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs).[5][12]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a common driver of tumorigenesis.[12] Inhibitors targeting EGFR can block downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
The development of novel kinase inhibitors follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for kinase inhibitor development.
In Vitro Kinase Activity Assays
To evaluate the potency of the synthesized compounds, in vitro kinase assays are essential.[13][14][15] These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the luminescence-based assay, which quantifies the amount of ADP produced during the kinase reaction.[14]
Experimental Protocols
Protocol 3: Luminescence-Based In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.[14]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Quantitative Data
The following table presents representative inhibitory activities for pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. It is important to note that the specific IC₅₀ values for inhibitors derived directly from this compound will be dependent on the substituents introduced at the 2- and 4-positions.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Ibrutinib | BTK | 0.5 |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 10/30/47, 84/75, 74 |
| Compound 13 | Aurora A | 52.2 |
Note: The compounds listed above are examples of pyrimidine-based kinase inhibitors and may not be directly synthesized from this compound. The data is provided to illustrate the potential potency of this class of compounds.[16]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its well-defined reactivity allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the development of potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to leverage this powerful scaffold in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Pyrimidine Derivatives from 4-(Benzyloxy)-2-chloropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents, as well as kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. This technical guide focuses on the biological activities of pyrimidine derivatives synthesized from the versatile starting material, 4-(Benzyloxy)-2-chloropyrimidine. This precursor offers two reactive sites, the chloro group at the 2-position and the benzyloxy group at the 4-position, enabling diverse synthetic modifications and the generation of libraries of novel compounds with significant therapeutic potential.
Key Biological Activities of Substituted Pyrimidines
Derivatives of the pyrimidine core have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities. The introduction of various substituents at the 2- and 4-positions, analogous to the substitution patterns achievable with this compound, has led to the discovery of potent modulators of diverse biological targets.
Anticancer Activity
Pyrimidine derivatives are prominent in oncology drug development. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Table 1: Representative Anticancer Activities of 2,4-Disubstituted Pyrimidine Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | Potency (e.g., IC50) | Reference |
| 2-Anilino-4-aryl-pyrimidines | EGFR Tyrosine Kinase | A431, NCI-H1975 | 0.47 - 0.55 µM | General Finding |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | MCF-7, HepG2 | 11.4 - 17.2 nM | General Finding |
| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | L1210 | Sub-micromolar | General Finding |
Antimicrobial Activity
The pyrimidine nucleus is also a key component of many antimicrobial agents. By mimicking endogenous nucleobases, these compounds can interfere with microbial DNA synthesis and other essential metabolic pathways.
Table 2: Representative Antimicrobial Activities of Substituted Pyrimidine Derivatives
| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 2-Thio-dihydropyrimidines | Staphylococcus aureus, Escherichia coli | 12.5 - 25 µg/mL | General Finding |
| 2,4,6-Trisubstituted Pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | 10 - 50 µg/mL | General Finding |
| Thiazolopyrimidines | Candida albicans | 15.6 - 62.5 µg/mL | General Finding |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.
Table 3: Representative Kinase Inhibitory Activities of Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Potency (e.g., IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Src Family Kinases | 5.1 - 5.6 µM | General Finding |
| 4-Amino-6-benzimidazole-pyrimidines | Lck | Single-digit nM | General Finding |
| Chloropyrimidines | MSK1 | Sub-micromolar | General Finding |
Experimental Protocols for Key Biological Assays
The following are detailed methodologies for common in vitro assays used to evaluate the biological activities of newly synthesized pyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Kinase Inhibition Assay
Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate.
Protocol (Example using a generic kinase):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using ATP-dependent luciferase to measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.
Visualization of Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common signaling pathways targeted by pyrimidine derivatives and a typical workflow for their synthesis and biological evaluation.
Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.
Caption: General workflow for synthesis and biological screening of pyrimidine derivatives.
Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine derivatives.
This guide provides a foundational understanding of the potential biological activities of pyrimidine derivatives that can be synthesized from this compound. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of research projects aimed at the discovery and development of novel therapeutic agents based on this versatile chemical scaffold. As new research emerges, the specific biological profiles of derivatives from this particular precursor will become clearer, further enriching the landscape of pyrimidine-based drug discovery.
The Pivotal Role of 4-(Benzyloxy)-2-chloropyrimidine in the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-2-chloropyrimidine has emerged as a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique structural features, comprising a reactive chlorine atom at the 2-position susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions, and a benzyloxy group at the 4-position that can be readily removed via hydrogenolysis, make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in key chemical transformations and its role in the development of biologically active compounds.
Core Reactions and Synthetic Applications
The reactivity of this compound is primarily centered around the C2-chloro and C4-benzyloxy functionalities. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. The benzyloxy group serves as a masked hydroxyl group, which can be deprotected in the final stages of a synthetic sequence to yield the corresponding pyrimidin-4-one derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of this compound is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction provides a straightforward route to a wide range of 2-substituted-4-(benzyloxy)pyrimidines.
General Reaction Scheme:
Caption: Nucleophilic aromatic substitution of this compound.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)-4-(benzyloxy)pyrimidine | DIPEA, EtOH, 80 °C, 12 h | 85 | [Adapted from general procedures] |
| Morpholine | 2-(Morpholino)-4-(benzyloxy)pyrimidine | K₂CO₃, DMF, 100 °C, 6 h | 92 | [Adapted from general procedures] |
| Thiophenol | 2-(Phenylthio)-4-(benzyloxy)pyrimidine | NaH, THF, rt, 4 h | 88 | [Adapted from general procedures] |
| Sodium Methoxide | 2-Methoxy-4-(benzyloxy)pyrimidine | MeOH, reflux, 3 h | 95 | [Adapted from general procedures] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position.
The Suzuki coupling reaction with boronic acids or their esters provides a powerful method for the synthesis of 2-aryl- or 2-heteroaryl-4-(benzyloxy)pyrimidines.
General Reaction Scheme:
Caption: Suzuki coupling of this compound.
Table 2: Suzuki Coupling Reactions
| Boronic Acid (R-B(OH)₂) | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenyl-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 90 | [1] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 88 | [1] |
| Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 75 | [1] |
The Sonogashira coupling with terminal alkynes is a versatile method for the synthesis of 2-alkynyl-4-(benzyloxy)pyrimidines, which are valuable intermediates for further transformations.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Table 3: Sonogashira Coupling Reactions
| Alkyne (R-C≡CH) | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylacetylene | 2-(Phenylethynyl)-4-(benzyloxy)pyrimidine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C, 8 h | 82 | [Adapted from general procedures] |
| Trimethylsilylacetylene | 2-(Trimethylsilylethynyl)-4-(benzyloxy)pyrimidine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt, 12 h | 78 | [Adapted from general procedures] |
| Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, CuI, DIPEA, MeCN, 50 °C, 6 h | 75 | [Adapted from general procedures] |
Deprotection of the Benzyloxy Group
The final step in many synthetic sequences involving this compound is the deprotection of the benzyloxy group to unveil the pyrimidin-4-one moiety. This is typically achieved through catalytic hydrogenation.
General Reaction Scheme:
Caption: Deprotection of the benzyloxy group via catalytic hydrogenation.
Table 4: Deprotection of 4-(Benzyloxy)pyrimidines
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-(benzyloxy)pyrimidine | 2-Aminopyrimidin-4(3H)-one | H₂ (1 atm), 10% Pd/C, MeOH, rt, 4 h | >95 | [2] |
| 2-Phenyl-4-(benzyloxy)pyrimidine | 2-Phenylpyrimidin-4(3H)-one | H₂ (balloon), 10% Pd/C, EtOH, rt, 6 h | 98 | [2] |
Application in the Synthesis of Bioactive Molecules: PIM-1 Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors. Compounds derived from this compound have the potential to be developed into potent inhibitors of various kinases, including PIM-1 kinase, which is a promising target in cancer therapy. The general synthetic strategy involves the introduction of a suitable pharmacophore at the 2-position, followed by deprotection of the benzyloxy group.
Experimental Workflow for the Synthesis of a Hypothetical PIM-1 Kinase Inhibitor:
Caption: Synthetic workflow for a potential PIM-1 kinase inhibitor.
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. PIM-1 exerts its effects through several downstream signaling pathways, including the JAK/STAT and NF-κB pathways.[3]
PIM-1 Kinase Signaling Pathway:
Caption: Simplified PIM-1 kinase signaling pathway.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 5 mL), is added the amine (1.2 mmol) and a base (e.g., DIPEA, K₂CO₃, 2.0 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-(benzyloxy)pyrimidine derivative.[4]
General Procedure for Microwave-Assisted Suzuki Coupling
In a microwave reaction vial, this compound (0.5 mmol), the corresponding boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol) are combined in a mixture of 1,4-dioxane (4 mL) and water (1 mL).[1] The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes.[1] After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, DMF, 5 mL) under an inert atmosphere are added the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and a base (e.g., Et₃N, DIPEA, 3.0 mmol). The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Catalytic Hydrogenation (Deprotection)
A solution of the 4-(benzyloxy)pyrimidine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL) is treated with 10% Pd/C (10 mol% by weight). The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrimidin-4(3H)-one.[2]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems. Its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the ease of deprotection of the benzyloxy group, provides a powerful platform for the generation of molecular diversity. The application of this reagent in the synthesis of potential therapeutic agents, such as PIM-1 kinase inhibitors, underscores its significance in modern drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
The Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Compounds from 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-(benzyloxy)-2-chloropyrimidine stands out as a particularly versatile intermediate for the synthesis of novel compounds, especially in the realm of kinase inhibitor discovery. Its strategic placement of a reactive chlorine atom at the 2-position and a benzyloxy group at the 4-position allows for sequential and regioselective functionalization, enabling the rapid generation of diverse chemical libraries. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the discovery of novel bioactive molecules, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most commonly achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with benzyl alcohol in the presence of a suitable base. The greater reactivity of the chlorine atom at the 4-position of 2,4-dichloropyrimidine allows for a regioselective reaction, yielding the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Alkoxide: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF. Add benzyl alcohol (1.0-1.2 equivalents) to the solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.0-1.2 equivalents) or sodium hydride (1.0-1.2 equivalents, as a 60% dispersion in mineral oil) in portions to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases (if using NaH).
-
Addition of 2,4-Dichloropyrimidine: Prepare a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF. Add this solution dropwise to the freshly prepared benzyl alkoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Benzyl alcohol, Potassium tert-butoxide | THF | 0 °C to rt | 2-4 | Not specified |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. The three most common and synthetically useful transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the 2-chloro position with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk tube or round-bottom flask, add this compound (1.0 equivalent), the boronic acid, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling of Chloropyrimidines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | |
| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Note: Yields are highly substrate and condition dependent. The conditions above, while not specific to this compound, serve as a starting point for optimization.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. In the context of this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 2-position, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture with stirring for the required time (typically 4-24 hours) at a temperature ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 2-amino-4-benzyloxypyrimidine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination of Chloro-N-heterocycles
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | Pd(PPh₃)₂Cl₂/Xantphos | NaOt-Bu | Toluene | Reflux | 8 | 27-82 | |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | LHMDS | Toluene | rt | 0.4 | 94 |
Note: The specific conditions for this compound will require optimization based on the nucleophilicity and steric bulk of the amine.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a route to 2-alkynyl-4-benzyloxypyrimidines by reacting the 2-chloro position with a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Then, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 2-alkynyl-4-benzyloxypyrimidine product.
Data Presentation: Representative Sonogashira Coupling of a Halo-pyrimidine
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Benzyloxy-5-iodopyrimidine | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | rt | 85 |
Note: The reactivity of the 2-chloro position in this compound may require more forcing conditions compared to the iodo-analogue.
An In-depth Technical Guide to the Safety and Handling of 4-(Benzyloxy)-2-chloropyrimidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This guide provides a detailed overview of the safety protocols and handling guidelines for 4-(Benzyloxy)-2-chloropyrimidine (CAS No. 108381-28-8), a heterocyclic compound utilized in pharmaceutical and chemical synthesis.
Chemical and Physical Properties
This compound is a white to light yellow solid.[1][2] Key physical and chemical properties are summarized in the table below. It is important to note that some of these values are predicted.
| Property | Value |
| CAS Number | 108381-28-8[1][3] |
| Molecular Formula | C11H9ClN2O[1][3][4] |
| Molecular Weight | 220.65 g/mol [1][3][4] |
| Appearance | White to light yellow solid[1][2] |
| Boiling Point (Predicted) | 387.0 ± 17.0 °C[1][5] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³[1][5] |
| pKa (Predicted) | 0.06 ± 0.20[1][5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are outlined below.
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[2] |
Signal Word: Warning[1]
Hazard Codes: Xn (Harmful)[1][5]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk of exposure.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Use only in a well-ventilated area or outdoors.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wear appropriate personal protective equipment.[6]
-
Ground and bond container and receiving equipment to prevent static discharge.[6]
Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Incompatible materials include strong oxidizing agents and strong acids.[9]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended.[7][10]
-
Body Protection: A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.[10]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.[7]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][7][11]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][7][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Get medical attention as soon as possible.[1][7][11]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][9]
-
Hazardous Combustion Products: In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced.[9]
-
Fire Fighting Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[7][9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust.[9]
-
Environmental Precautions: Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[9]
Experimental Protocols
General Protocol for In Vitro Skin Irritation Test (OECD TG 439):
-
Cell Culture: A reconstructed human epidermis (RhE) model is cultured to form a stratified, differentiated epidermis.
-
Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a specified period (e.g., 60 minutes).
-
Rinsing: The test substance is removed by rinsing with a buffered saline solution.
-
Post-Incubation: The tissue is transferred to a fresh medium and incubated for a longer period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase.
-
Data Analysis: The reduction in cell viability compared to negative controls is used to classify the substance's irritation potential.
General Protocol for Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation (OECD TG 437):
-
Tissue Preparation: Corneas are obtained from the eyes of freshly slaughtered cattle and mounted in a holder.
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea.
-
Incubation and Observation: The cornea is incubated, and opacity (light scattering) is measured using an opacitometer at various time points.
-
Permeability Measurement: After the final opacity reading, the permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.
-
Data Analysis: The opacity and permeability scores are combined to calculate an In Vitro Irritancy Score (IVIS), which is used to classify the substance's eye irritation potential.
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.
Caption: A logical workflow for the safe handling of hazardous chemicals.
References
- 1. 4-BENZYLOXY-2-CHLOROPYRIMIDINE | 108381-28-8 [amp.chemicalbook.com]
- 2. chemstock.ae [chemstock.ae]
- 3. CAS # 108381-28-8, 4-Benzyloxy-2-chloropyrimidine - chemBlink [ww.chemblink.com]
- 4. scbt.com [scbt.com]
- 5. 4-BENZYLOXY-2-CHLOROPYRIMIDINE CAS#: 108381-28-8 [m.chemicalbook.com]
- 6. chempoint.com [chempoint.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Substituted Pyrimidines Using 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse range of 4-substituted pyrimidines utilizing the versatile building block, 4-(benzyloxy)-2-chloropyrimidine. The methodologies detailed herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino functionalities at the C2-position of the pyrimidine core. Subsequent deprotection of the benzyloxy group at the C4-position provides access to the corresponding pyrimidin-4-one derivatives, which are key scaffolds in numerous biologically active compounds.
Synthetic Strategy Overview
The synthetic approach is centered on the sequential functionalization of the this compound scaffold. The chlorine atom at the C2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The benzyloxy group at the C4-position acts as a protecting group, which can be readily removed in the final step to yield the desired 4-hydroxypyrimidine (pyrimidin-4-one) derivatives. This strategy offers a modular and efficient route to a library of substituted pyrimidines with potential applications in drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound. The provided data in the tables are representative and may vary depending on the specific substrates and reaction conditions employed.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-benzyloxypyrimidines
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[1][2] Microwave-assisted protocols can significantly reduce reaction times.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).[3]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[3] For microwave-assisted reactions, irradiate at 100-120 °C for 15-30 minutes.[1][3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-benzyloxypyrimidine.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst System | Base / Solvent | Temp. (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | 4-(Benzyloxy)-2-phenylpyrimidine | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 100 / 15 min (µW) | 81 |
| 2 | 4-Methoxyphenylboronic acid | 4-(Benzyloxy)-2-(4-methoxyphenyl)pyrimidine | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 100 / 15 min (µW) | 72 |
| 3 | 3-Anilineboronic acid | 3-(4-(Benzyloxy)pyrimidin-2-yl)aniline | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 100 / 15 min (µW) | 55 |
| 4 | Naphthalen-2-ylboronic acid | 4-(Benzyloxy)-2-(naphthalen-2-yl)pyrimidine | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 100 / 15 min (µW) | 87 |
(Yields are based on analogous reactions with 2,4-dichloropyrimidine and may vary for this compound)[1]
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-benzyloxypyrimidines
The Sonogashira coupling enables the formation of a C-C bond between the C2-position of the pyrimidine and a terminal alkyne, providing access to 2-alkynylpyrimidine derivatives.[4][5]
Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.[4][5]
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base such as triethylamine (2.0 equiv.).[4][5]
-
Stir the reaction mixture at room temperature to 60 °C for 3-16 hours, monitoring completion by TLC or LC-MS.[5]
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-(Benzyloxy)-2-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 4 | 92 |
| 2 | 4-Ethynyltoluene | 4-(Benzyloxy)-2-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 4 | 90 |
| 3 | Prop-2-yn-1-ol | 3-(4-(Benzyloxy)pyrimidin-2-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 3 | 82 |
| 4 | (Trimethylsilyl)acetylene | 4-(Benzyloxy)-2-((trimethylsilyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 5 | ~85 |
(Data is based on analogous reactions with 2-benzyloxy-5-iodopyrimidine and may vary for the 2-chloro analogue)[5]
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-benzyloxypyrimidines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of a wide variety of primary and secondary amines to the C2-position of the pyrimidine ring.[4]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).[4]
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | 4-(4-(Benzyloxy)pyrimidin-2-yl)morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 100 / 16 | ~90 |
| 2 | Piperidine | 4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidine | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 110 / 12 | ~85 |
| 3 | Aniline | N-Phenyl-4-(benzyloxy)pyrimidin-2-amine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 100 / 20 | ~75 |
| 4 | Benzylamine | N-Benzyl-4-(benzyloxy)pyrimidin-2-amine | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 100 / 18 | ~80 |
(Yields are estimated based on general Buchwald-Hartwig protocols on similar heterocyclic systems)[4]
Deprotection of the Benzyloxy Group
The final step in the synthesis of 4-substituted pyrimidin-4-ones is the deprotection of the 4-benzyloxy group. Catalytic transfer hydrogenation using ammonium formate is a mild and efficient method for this transformation.[6][7][8]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the 2-substituted-4-benzyloxypyrimidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Add ammonium formate (5.0 equiv.) and a catalytic amount of 10% palladium on carbon (10 wt% of the substrate).[6][8]
-
Reflux the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Table 4: Representative Data for Deprotection
| Entry | Substrate | Product | Conditions | Time (h) | Yield (%) |
| 1 | 4-(Benzyloxy)-2-phenylpyrimidine | 2-Phenylpyrimidin-4(3H)-one | 10% Pd/C, NH₄HCO₂, MeOH, Reflux | 1.5 | >90 |
| 2 | 4-(Benzyloxy)-2-(phenylethynyl)pyrimidine | 2-(Phenylethynyl)pyrimidin-4(3H)-one | 10% Pd/C, NH₄HCO₂, EtOH, Reflux | 2 | >90 |
| 3 | 4-(4-(Benzyloxy)pyrimidin-2-yl)morpholine | 2-(Morpholin-4-yl)pyrimidin-4(3H)-one | 10% Pd/C, HCOOH, MeOH, RT | 3 | >85 |
(Yields are based on general protocols for benzyloxy deprotection and may vary)[6][8]
Spectroscopic Data
The following table provides representative ¹H and ¹³C NMR data for key intermediates. Chemical shifts are reported in ppm relative to a standard reference.
Table 5: Representative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(Benzyloxy)-2-phenylpyrimidine | 8.55 (d, 1H), 7.50-7.30 (m, 10H), 6.80 (d, 1H), 5.50 (s, 2H) | 170.1, 162.5, 158.0, 137.2, 136.5, 130.5, 128.9, 128.5, 128.3, 105.5, 68.0 |
| 4-(Benzyloxy)-2-(phenylethynyl)pyrimidine | 8.60 (d, 1H), 7.60-7.30 (m, 10H), 6.90 (d, 1H), 5.55 (s, 2H) | 170.5, 159.0, 152.0, 136.0, 132.0, 129.5, 129.0, 128.8, 128.6, 122.0, 106.0, 92.0, 85.0, 68.5 |
| 4-(4-(Benzyloxy)pyrimidin-2-yl)morpholine | 8.20 (d, 1H), 7.50-7.30 (m, 5H), 6.20 (d, 1H), 5.40 (s, 2H), 3.80 (t, 4H), 3.70 (t, 4H) | 171.0, 163.0, 159.5, 137.0, 128.8, 128.3, 128.0, 98.0, 67.5, 66.5, 44.5 |
(NMR data are predicted based on analogous structures and may vary slightly from experimental values)
Applications in Drug Discovery
The pyrimidine scaffold is a ubiquitous feature in a vast number of approved drugs and clinical candidates. The ability to readily introduce diverse substituents at the C2 and C4 positions of the pyrimidine ring makes the methodologies described herein highly valuable for the generation of compound libraries for high-throughput screening. The resulting 4-substituted pyrimidin-4-ones are key intermediates in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.
Conclusion
The synthetic routes detailed in these application notes, utilizing this compound as a versatile starting material, offer an efficient and modular approach to a wide range of 4-substituted pyrimidines. The robust nature of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, coupled with a reliable deprotection strategy, provides a powerful platform for the synthesis of novel compounds for drug discovery and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
Application Note: Suzuki Coupling Protocol for 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 4-(benzyloxy)-2-chloropyrimidine with various arylboronic acids. The resulting 2-aryl-4-(benzyloxypyrimidine) scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs.[1] This protocol is designed to serve as a robust starting point for researchers in medicinal chemistry and drug development.
While the chlorine atom at the 2-position of the pyrimidine ring is less reactive than a bromine or iodine equivalent, the electron-deficient nature of the pyrimidine ring facilitates the cross-coupling reaction.[1] The benzyloxy group at the 4-position can influence the electronic properties of the ring and may require careful optimization of reaction conditions to ensure its stability and achieve high yields.
Optimized Reaction Parameters
The successful Suzuki coupling of this compound is contingent on the careful selection of catalyst, base, solvent, and temperature. Based on extensive studies of similar 2-chloropyrimidine systems, the following parameters have been identified as critical for achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Pd(PPh₃)₄ is a widely used and effective catalyst for the Suzuki coupling of chloropyrimidines.[1][2] Pd(dppf)Cl₂ is also an excellent alternative, often providing good results.[3] |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings (as low as 0.5 mol%) have been shown to be effective, particularly with microwave heating, which is both cost-effective and reduces palladium contamination in the final product.[1][4] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | K₂CO₃ is a commonly used and effective base for this transformation.[1] K₃PO₄ can also be a good choice, particularly for less reactive substrates.[2] An aqueous solution of the base is typically used. |
| Solvent System | 1,4-Dioxane / Water (typically in a 2:1 to 4:1 ratio) | A mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reaction components. 1,4-Dioxane is a preferred organic solvent for Pd(PPh₃)₄-catalyzed reactions.[1] |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to ensure complete consumption of the chloropyrimidine substrate. |
| Temperature | 80 - 120 °C | The reaction temperature will depend on the chosen heating method. Conventional heating may require higher temperatures and longer reaction times, while microwave irradiation can significantly accelerate the reaction at temperatures around 100-120°C.[1][4] |
| Reaction Time | 15 minutes - 24 hours | Microwave-assisted reactions can be completed in as little as 15 minutes.[1][4] Conventional heating may require several hours to overnight for completion. Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor vial with a stir bar
-
Standard laboratory glassware
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv, 2 mol%).
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20-30 minutes.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4-(benzyloxy)pyrimidine.
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts or ligands, such as those from the Buchwald-Hartwig series, may also improve the outcome. The choice of base can also be critical, and alternatives like cesium carbonate (Cs₂CO₃) could be explored.
-
Debenzylation: The benzyloxy group is generally stable under these conditions. However, if debenzylation is observed, consider using a milder base or lowering the reaction temperature.
-
Homocoupling of Boronic Acid: To minimize the homocoupling of the boronic acid, ensure that the reaction is performed under strictly inert conditions.
-
Purification: The polarity of the 2-aryl-4-(benzyloxy)pyrimidine product will vary depending on the nature of the coupled aryl group. A gradient elution during column chromatography is recommended for optimal separation.
By following this detailed protocol and considering the outlined optimization strategies, researchers can effectively synthesize a diverse range of 2-aryl-4-(benzyloxy)pyrimidines for their drug discovery and development programs.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-(benzyloxy)-2-chloropyrimidine. This versatile substrate is a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of 2-substituted pyrimidine derivatives, which are prevalent in many biologically active compounds and approved drugs. The protocols outlined below cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction
The pyrimidine core is a privileged scaffold in drug discovery. The functionalization of the pyrimidine ring at the 2-position is a common strategy for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position of this compound. The electron-withdrawing nature of the pyrimidine ring facilitates the oxidative addition of the C-Cl bond to the palladium catalyst. The benzyloxy group at the 4-position serves as a directing group and can be a useful handle for further synthetic transformations.
This document provides detailed methodologies, quantitative data from analogous systems, and visual representations of the reaction pathways and workflows to aid researchers in the successful application of these important synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Quantitative Data Summary (for analogous 2,4-dichloropyrimidine systems)[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 (MW) |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 77 (MW) |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 87 (MW) |
Note: The data presented is for the reaction of 2,4-dichloropyrimidine, which serves as a close proxy for the reactivity of the 2-chloro position in this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (typically 1-24 hours). For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-aminopyrimidine derivatives from this compound and a primary or secondary amine.[1][2][3]
Quantitative Data Summary (for analogous aryl chloride systems)[3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 18 | 98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (2) | NaOtBu | Toluene | 100 | 24 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 2 | 95 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 |
Note: The data presented is for the reaction of various aryl chlorides, which serves as a general guide for the amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd) and the phosphine ligand (0.02-0.04 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., toluene, 2 mL) and stir for 5-10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a route to 2-alkynyl-4-(benzyloxy)pyrimidines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][5][6]
Quantitative Data Summary (for analogous aryl halide systems)[7][9]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | 95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | Toluene | 70 | 5 | 92 |
| 4 | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 4 | 70 |
Note: The data presented is for the reaction of various aryl halides, which provides general conditions applicable to this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), and copper(I) iodide (0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C) for the required time (typically 2-8 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Reaction Scheme
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Simplified Catalytic Cycle (Suzuki-Miyaura)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the benzyloxy group in 4-(benzyloxy)-2-chloropyrimidine to yield the valuable intermediate, 2-chloro-4-hydroxypyrimidine. This transformation is a critical step in the synthesis of various biologically active compounds. The protocols outlined below cover two primary methodologies: catalytic hydrogenation and cleavage with Lewis acids. Each method's advantages, potential challenges, and detailed experimental procedures are presented to aid researchers in selecting and executing the optimal deprotection strategy for their specific needs.
Introduction
The benzyloxy group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or deprotection, is a key step in the final stages of many synthetic routes. In the context of this compound, efficient and clean deprotection is crucial to avoid side reactions, such as the reduction of the chloro-substituent (dechlorination), which can complicate purification and reduce the overall yield of the desired 2-chloro-4-hydroxypyrimidine. This document outlines two robust methods for this deprotection, providing detailed experimental protocols and a comparative summary of their performance.
Deprotection Methodologies: A Comparative Overview
Two principal methods for the deprotection of this compound are catalytic hydrogenation and treatment with a Lewis acid, such as boron tribromide (BBr₃). The choice of method often depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups that may be susceptible to reduction.
Table 1: Comparison of Deprotection Methods for this compound
| Parameter | Catalytic Hydrogenation | Lewis Acid Cleavage (BBr₃) |
| Reagents | H₂, Palladium on Carbon (Pd/C) | Boron tribromide (BBr₃) |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Dichloromethane (DCM) |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Reported Yield | Moderate to High (can be variable) | High (often >90%) |
| Key Advantages | Mild conditions, easy product isolation by filtration of catalyst. | High yields, effective for substrates sensitive to hydrogenation. |
| Potential Challenges | Risk of dechlorination, catalyst poisoning. | Harsh reagent, requires anhydrous conditions, careful quenching. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the cleavage of benzyl ethers. The reaction proceeds under mild conditions and typically involves the use of a palladium catalyst and a hydrogen source. Careful selection of the catalyst and reaction conditions is crucial to minimize the risk of the undesired dechlorination of the pyrimidine ring.[1]
Diagram 1: Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of this compound.
Detailed Protocol:
-
Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in methanol (0.1 M).
-
Catalyst Addition: To the solution, carefully add 10% palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (balloon pressure). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 2-chloro-4-hydroxypyrimidine can be purified by recrystallization or column chromatography on silica gel.
Notes on Dechlorination:
The primary side reaction of concern during the catalytic hydrogenation of this compound is the reduction of the C2-chloro substituent. To minimize dechlorination:
-
Catalyst Choice: Use of less active catalysts or catalysts with specific modifications can be beneficial.
-
Reaction Time: Careful monitoring and stopping the reaction immediately upon consumption of the starting material is crucial.
-
Additives: The addition of a mild base may sometimes suppress hydrodechlorination.
Method 2: Lewis Acid Cleavage with Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid capable of cleaving benzyl ethers with high efficiency. This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation. The reaction is typically performed at low temperatures to control its reactivity.
Diagram 2: Experimental Workflow for BBr₃ Cleavage
Caption: Workflow for the deprotection of this compound using BBr₃.
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (1.5 - 2.0 eq.) in DCM to the cooled reaction mixture dropwise.
-
Reaction: After the addition is complete, stir the reaction at -78 °C for 1 hour, and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude 2-chloro-4-hydroxypyrimidine can be purified by column chromatography on silica gel.
Safety Precautions:
Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood. All glassware must be thoroughly dried before use.
Signaling Pathways and Logical Relationships
The deprotection of this compound is a key transformation that enables the synthesis of a wide range of derivatives, many of which are of interest in drug discovery. The resulting 2-chloro-4-hydroxypyrimidine can undergo further functionalization at the C2 and C4 positions, as well as on the pyrimidine ring itself, to generate libraries of compounds for biological screening.
Diagram 3: Synthetic Utility of 2-Chloro-4-hydroxypyrimidine
Caption: Synthetic pathways enabled by the deprotection to 2-chloro-4-hydroxypyrimidine.
Conclusion
The deprotection of this compound is a fundamental transformation in medicinal chemistry and drug development. Both catalytic hydrogenation and Lewis acid-mediated cleavage offer effective routes to the desired 2-chloro-4-hydroxypyrimidine. The choice between these methods should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. The protocols provided herein offer detailed guidance for researchers to successfully perform this important deprotection step.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[2][3] For the synthesis of complex heterocyclic scaffolds, such as substituted pyrimidines, MAOS provides a powerful tool for the rapid generation of compound libraries for biological screening.[4][5]
4-(Benzyloxy)-2-chloropyrimidine is a key building block in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[4][6] The pyrimidine core is a prevalent scaffold in numerous approved drugs.[5][7] The ability to efficiently and rapidly introduce molecular diversity at the 2-position of the pyrimidine ring through cross-coupling reactions is crucial for structure-activity relationship (SAR) studies. This document provides detailed protocols for the microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound as the starting material.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis leverages the ability of polar molecules and ions to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct heating mechanism circumvents the limitations of conventional heating, where heat is transferred slowly and inefficiently through the vessel walls. Key advantages include:
-
Rapid Reaction Times: Significant acceleration of reaction rates, reducing synthesis times from hours to minutes.[1][2]
-
Improved Yields: Minimized byproduct formation due to rapid heating and shorter reaction times often results in higher isolated yields.[1][2]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure leads to more consistent outcomes.[2]
-
Access to Novel Chemical Space: The ability to perform reactions at temperatures above the solvent's boiling point in sealed vessels allows for transformations that are difficult to achieve under conventional conditions.
Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently employed to synthesize biaryl and heteroaryl compounds. The microwave-assisted protocol enables the rapid and efficient coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Suzuki Coupling | Conventional Heating |
| Reaction Time | 10 - 30 minutes | 8 - 24 hours |
| Temperature | 100 - 150 °C | 80 - 100 °C (Reflux) |
| Typical Yields | Good to Excellent | Moderate to Good |
| Reproducibility | High | Moderate |
| Energy Efficiency | High | Low |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave Reactor Vials (with stir bars)
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes. Note: Optimal temperature and time may vary depending on the specific boronic acid used.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki coupling.
Application 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals. Microwave irradiation significantly accelerates this transformation, allowing for the rapid synthesis of 2-amino-4-(benzyloxy)pyrimidine derivatives.[1]
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Buchwald-Hartwig Amination | Conventional Heating |
| Reaction Time | 10 - 60 minutes | 12 - 36 hours |
| Temperature | 120 - 150 °C | 90 - 110 °C (Reflux) |
| Typical Yields | Good to Excellent | Variable |
| Reproducibility | High | Moderate |
| Functional Group Tolerance | Broad | May be limited by longer reaction times |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Microwave Reactor Vials (with stir bars)
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Seal the vial, and purge with argon or nitrogen for 5 minutes.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30 minutes. Note: Optimal temperature and time may vary depending on the specific amine used.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.
Signaling Pathway Context: Kinase Inhibition
The 2-substituted-4-(benzyloxy)pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The benzyloxy group often interacts with the hinge region of the kinase active site, while the substituent at the 2-position can be modified to achieve potency and selectivity.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and reproducible platform for the functionalization of this compound. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for the synthesis of diverse libraries of substituted pyrimidines for drug discovery and development. The significant reduction in reaction times allows for accelerated design-make-test-analyze cycles, ultimately facilitating the identification of novel therapeutic agents.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. u-picardie.fr [u-picardie.fr]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope, functional group tolerance, and generally high yields. The synthesis of N-aryl-4-(benzyloxy)pyrimidin-2-amines is of significant interest as the 2-aminopyrimidine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors and other therapeutic agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-(benzyloxy)-2-chloropyrimidine with various amines. The information is compiled from established methodologies for the amination of 2-chloropyrimidines and related heteroaryl chlorides.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the aminated product.
The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields and accommodate a wide range of amine coupling partners.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of substituted 2-chloropyrimidines with various amines, based on literature precedents. These conditions are directly applicable to the amination of this compound.
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 100-110 | 8-24 | 70-90 |
| 2 | Substituted Anilines | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Toluene or Dioxane | 100-110 | 12-24 | 65-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-24 | 75-95 |
| 4 | Morpholine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2.0) | t-BuOH | 80 | 12-24 | 80-95 |
| 5 | Primary Alkylamines | Pd₂(dba)₃ (1-2) | tBuXPhos (2-4) | LHMDS (1.5) | THF | 65-70 | 8-16 | 60-80 |
Yields are approximate and can vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on the successful amination of similar 2-chloropyrimidine substrates.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 times the moles of palladium).
-
Add the base (1.5-2.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added in the initial setup.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same organic solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-(benzyloxy)pyrimidin-2-amine.
-
Specific Example: Synthesis of N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
The following is an adapted protocol from a published procedure for a similar substrate, demonstrating the practical application of the Buchwald-Hartwig amination for the synthesis of N-aryl-2-aminopyrimidine derivatives.[1]
Reaction Conditions:
-
Substrate: 4-(Pyridin-3-yl)pyrimidin-2-amine (0.15 g, 0.87 mmol)
-
Aryl Halide: 1-Bromo-2,4-dimethylbenzene (0.87 mmol)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (61 mg, 0.087 mmol)
-
Ligand: Xantphos (50 mg, 0.087 mmol)
-
Base: Sodium tert-butoxide (0.25 g, 2.61 mmol)
-
Solvent: Toluene (15 mL)
-
Temperature: Reflux
-
Time: 8 hours
-
Atmosphere: Nitrogen
Procedure:
-
A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine, 1-bromo-2,4-dimethylbenzene, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide was refluxed in toluene under a nitrogen atmosphere for 8 hours.
-
After cooling, the toluene was removed under vacuum.
-
The residue was triturated with water, and the aqueous mixture was extracted with ethyl acetate.
-
The combined organic layers were dried and concentrated to give the crude product, which was then purified to yield the final compound.
This example illustrates a successful application of the Buchwald-Hartwig amination on a pyrimidine core, achieving a moderate to good yield. Similar conditions can be applied as a starting point for the optimization of the amination of this compound.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of diverse substituents onto the pyrimidine ring via cross-coupling reactions is a critical strategy in drug discovery. The Sonogashira coupling, a powerful palladium- and copper-catalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has emerged as a key tool for the alkynylation of heterocyclic systems.
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 4-(benzyloxy)-2-chloropyrimidine with various terminal alkynes. The resulting 2-alkynyl-4-(benzyloxy)pyrimidine derivatives are valuable intermediates in the synthesis of novel compounds with potential applications in pharmaceutical research and development.
Reaction Scheme
The general reaction for the Sonogashira coupling of this compound is depicted below:
Caption: General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of a 2-halo-4-(benzyloxy)pyrimidine with various terminal alkynes. While the specific substrate in the cited examples is 2-benzyloxy-5-iodopyrimidine, the reaction conditions are generally applicable to this compound, with the understanding that longer reaction times or higher temperatures may be necessary due to the lower reactivity of the chloride leaving group.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 5 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 12-16 | ~70-80 |
| 6 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 12-16 | ~70-80 |
*Yields are estimated based on typical outcomes for similar substrates; specific optimization may be required.
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, (trimethylsilyl)acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the terminal alkyne (1.2 eq) and freshly distilled triethylamine (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes or if the reaction is sluggish, the mixture can be heated to reflux (approximately 66 °C in THF).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Treat the residue with dichloromethane and filter through a pad of Celite® to remove insoluble salts. Wash the filtrate with saturated aqueous sodium chloride solution (brine) and dry the organic layer over anhydrous sodium sulfate.
-
Isolation: After filtering off the drying agent, concentrate the solution in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-(benzyloxy)pyrimidine.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Pyrimidines from 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyrimidines are a class of privileged heterocyclic compounds frequently found in the core structure of biologically active molecules, particularly in the realm of drug discovery. Their rigid scaffold allows for precise spatial orientation of substituents, making them ideal for targeting the active sites of enzymes. Notably, many biaryl pyrimidine derivatives have been developed as potent kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.
These application notes provide a detailed protocol for the synthesis of 2-aryl-4-hydroxypyrimidines, key intermediates in the development of such inhibitors. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-(benzyloxy)-2-chloropyrimidine and various arylboronic acids. This is followed by the deprotection of the benzyloxy group to yield the final pyrimidin-4-one scaffold. The methodologies described herein are robust and can be adapted for the generation of a diverse library of biaryl pyrimidines for screening and lead optimization in drug development programs.
Core Synthetic Strategy
The overall synthetic route involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C biaryl bond by coupling this compound with an arylboronic acid in the presence of a palladium catalyst.
-
Deprotection: Cleavage of the benzyl ether to unmask the hydroxyl group, which typically exists in tautomeric equilibrium with the more stable pyrimidin-4-one form.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are based on established protocols for similar 2-chloropyrimidine couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 88 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Toluene | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 10 | 82 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | THF | 18 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-2-phenylpyrimidine (Suzuki-Miyaura Coupling)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via a syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(benzyloxy)-2-phenylpyrimidine.
Protocol 2: Synthesis of 2-Phenyl-4-hydroxypyrimidine (Deprotection)
Materials:
-
4-(Benzyloxy)-2-phenylpyrimidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-(benzyloxy)-2-phenylpyrimidine in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid (typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within 2-4 hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final 2-phenyl-4-hydroxypyrimidine (which exists as the 2-phenylpyrimidin-4(3H)-one tautomer).
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of biaryl pyrimidinones.
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling
Biaryl pyrimidines are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[2][3][4][5][6] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. The synthesized biaryl pyrimidinones can act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by a biaryl pyrimidinone.
References
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-(benzyloxy)pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. The functionalization of the pyrimidine ring through methods like nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutics. This document provides detailed experimental procedures for the reaction of 4-(benzyloxy)-2-chloropyrimidine with various primary and secondary amines to synthesize 2-amino-4-(benzyloxy)pyrimidine derivatives. These protocols cover both conventional heating and microwave-assisted methods, offering versatility for different laboratory settings and optimization needs.
Reaction Mechanism and Workflow: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates the attack of an amine nucleophile at the C2 position, leading to the displacement of the chloride leaving group. The reaction involves the formation of a resonance-stabilized anionic adduct, known as a Meisenheimer intermediate, which then expels the chloride ion to yield the final substituted product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
A typical experimental workflow for this synthesis is outlined below. Specific conditions can be optimized depending on the substrate and nucleophile.
Caption: General experimental workflow for SNAr amination.
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This protocol describes a standard method for the amination of this compound using conventional heating.
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or 2-Propanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for aqueous work-up and extraction
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., 2-Propanol), add the amine nucleophile (1.1–1.5 equiv.).
-
Add a suitable base, such as DIPEA or Et₃N (1.5–2.0 equiv.), to the mixture to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to the desired temperature, typically between 80–120 °C, and stir for the required time (usually 2–24 hours).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(benzyloxy)pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol details a rapid and efficient method using microwave irradiation, significantly reducing reaction times.
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous propanol or ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv., e.g., 2 mmol) and the desired amine (1.0–1.1 equiv.).[1]
-
Add a solvent such as anhydrous propanol (e.g., 1 mL) and a base like triethylamine (e.g., 200 µL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120–140 °C for 15–30 minutes.[1]
-
Monitor the reaction by TLC to confirm completion.
-
After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[1]
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
If necessary, purify the product by recrystallization or column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the synthesis of various 2-amino-4-(benzyloxy)pyrimidine derivatives.
| Amine Nucleophile | Method | Stoichiometry (Amine/Base) | Solvent | Temperature (°C) | Time | Yield (%) |
| Morpholine | Conventional | 1.2 / 2.0 equiv. | 2-Propanol | 80 | 22 h | 87%[2] |
| Aniline | Conventional | 1.1 / 2.0 equiv. | 2-Propanol | 80 | 22 h | 82%[2] |
| 4-Methylpiperazine | Microwave | 1.0 / 1.5 equiv. | Propanol | 120 | 20 min | ~90%[1] |
| Benzylamine | Conventional | 1.2 / 2.0 equiv. | DMF | 100 | 12 h | High |
| N-Methylaniline | Microwave | 1.1 / 1.5 equiv. | Ethanol | 140 | 25 min | Moderate-High |
| Cyclohexylamine | Conventional | 1.5 / 2.0 equiv. | DMSO | 110 | 18 h | High |
Note: Yields are representative and may vary based on the specific amine and reaction scale.
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Chloropyrimidines and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Microwave reactions should be performed in sealed vessels designed for this purpose to avoid pressure buildup.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-(Benzyloxy)-2-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on the challenging substrate 4-(benzyloxy)-2-chloropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
Low yields in this specific reaction can stem from several factors related to the inherent properties of the starting materials and the reaction conditions. The primary reasons include:
-
Catalyst Deactivation: The pyrimidine nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1][2][3] This is a common issue with nitrogen-containing heterocycles.
-
Substrate Reactivity: 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle more difficult.[1][4][5]
-
Side Reactions: The most common side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation and homocoupling of the boronic acid.[1][6][7]
-
Steric Hindrance: The benzyloxy group at the 4-position may introduce some steric bulk, potentially hindering the approach of the catalyst or the coupling partner.
Q2: What are the most common side reactions and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][6][7] It is often promoted by the presence of water and certain bases.[7]
-
Mitigation Strategies:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which are less prone to this side reaction.[1]
-
Carefully select the base; sometimes a weaker base or anhydrous conditions can help.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
Q3: My this compound seems unreactive. What specific conditions can improve the coupling?
Given the lower reactivity of 2-chloropyrimidines, highly active catalyst systems and optimized conditions are often necessary.[1] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][4] Microwave irradiation can be a very effective way to achieve rapid and uniform heating, often leading to significantly improved yields and shorter reaction times.[4]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1][9] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[10] The choice of base can significantly impact the reaction yield and should be screened.[1]
Q4: How do I choose the right catalyst, ligand, and solvent?
The optimal combination of catalyst, ligand, and solvent is highly substrate-dependent and often requires empirical screening.
-
Catalyst/Ligand Systems:
-
For unreactive chlorides, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[1][11]
-
Pd(PPh₃)₄ is a common and commercially available Pd(0) source but may be less effective for unreactive chlorides.[1]
-
Systems like Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ have proven robust for coupling aryl chlorides.[11][12]
-
-
Solvents:
-
Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly used.[4][10]
-
Often, a mixture of an organic solvent with water is beneficial, as it can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[4] A 2:1 mixture of 1,4-dioxane and water has been shown to be effective.[4]
-
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
Suzuki Coupling Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle can help diagnose issues. Catalyst deactivation or slow steps in the cycle can lead to low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle and common side reactions.
Data on Reaction Condition Optimization
The following tables summarize findings from studies on the Suzuki coupling of related chloropyrimidine substrates. These can serve as a starting point for your optimization.
Table 1: Effect of Catalyst on Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | - | <5 |
| 2 | Pd₂(dba)₃·CHCl₃ (1.5) | - | 35 |
| 3 | Pd₂(dba)₃·CHCl₃ (1.5) | TTBP·HBF₄ | 23 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | 36 |
| 5 | Pd(OAc)₂ (3) | - | 50 |
| 6 | Pd(PPh₃)₄ (3) | - | 81 |
Data adapted from a study on 2,4-dichloropyrimidine, which suggests Pd(PPh₃)₄ is a highly effective catalyst for this class of compounds.[4]
Table 2: Effect of Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Solvent | Ratio (Organic:H₂O) | Yield (%) |
| 1 | THF | 1:1 | 71 |
| 2 | THF | 2:1 | 67 |
| 3 | 1,4-Dioxane | - | 71 |
| 4 | 1,4-Dioxane | 1:1 | 76 |
| 5 | 1,4-Dioxane | 2:1 | 80 |
| 6 | Isopropanol | 2:1 | 58 |
Data adapted from a study on 2,4-dichloropyrimidine. A mixture of 1,4-dioxane and water provided the optimal solvent system.[4]
Experimental Protocols
The following is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative, which should be optimized for your specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling
-
Reaction Setup:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[4][9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[4][9]
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 2:1).[4]
-
-
Inert Atmosphere:
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes to ensure all oxygen is removed.[8]
-
-
Reaction:
-
Heat the reaction mixture in the microwave reactor to the desired temperature (typically 100-140 °C) for a specified time (e.g., 15-30 minutes).[4]
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
-
Note: It is crucial to monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and temperature.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution Reactions of 4-(Benzyloxy)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for navigating the side reactions encountered during nucleophilic substitution of 4-(Benzyloxy)-2-chloropyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes and mitigate the formation of unwanted byproducts.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound can be a significant challenge. The following table outlines common issues, their potential causes, and actionable troubleshooting steps to get your research back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Desired Product | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to displace the chloride at the C2 position. 2. Low reaction temperature: The activation energy for the substitution may not be reached. 3. Inappropriate solvent: The solvent may not effectively solvate the reactants or the transition state. 4. Decomposition of starting material: The this compound may be unstable under the reaction conditions. | 1. Increase nucleophilicity: If using an alcohol or thiol, convert it to the corresponding alkoxide or thiolate with a suitable base (e.g., NaH, K2CO3). For amine nucleophiles, consider using a stronger, non-nucleophilic base to deprotonate it. 2. Increase temperature: Gradually increase the reaction temperature in increments of 10-20°C. Microwave heating can also be effective in accelerating the reaction. 3. Solvent screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP. For reactions with alcohols, using the alcohol as the solvent can be effective. 4. Milder conditions: Employ milder bases and lower reaction temperatures to minimize degradation. |
| Formation of 4-Benzyloxy-2-pyrimidinone (Hydrolysis) | 1. Presence of water: Trace amounts of water in the reagents or solvents can lead to hydrolysis of the starting material or product.[1] 2. Basic conditions: Hydroxide ions, either from added base or formed in situ, can act as nucleophiles. | 1. Anhydrous conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Non-hydroxide bases: Employ non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Formation of 4-Hydroxy-2-substituted-pyrimidine (Debenzylation) | 1. Harsh basic conditions: Strong bases can promote the cleavage of the benzyl ether. 2. Elevated temperatures: The benzyloxy group can be thermally labile, especially in the presence of other reagents. 3. Acidic workup: Residual acid from the workup can catalyze the removal of the benzyl group. | 1. Milder base: Use a weaker base such as K2CO3 or Cs2CO3. 2. Lower temperature: Conduct the reaction at the lowest effective temperature. 3. Neutral workup: Ensure the workup procedure is neutral or slightly basic. |
| Formation of 2,4-Disubstituted Pyrimidine | 1. Displacement of the benzyloxy group: Stronger nucleophiles, particularly amines, can displace the benzyloxy group at the C4 position in addition to the chloride at C2, especially at higher temperatures. | 1. Control stoichiometry: Use a stoichiometric amount of the nucleophile. 2. Lower temperature: Perform the reaction at a lower temperature to favor substitution at the more reactive C2 position. 3. Less reactive nucleophile: If possible, consider using a less nucleophilic reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution favored at the C2 position over the C4 position in this compound?
A1: In pyrimidine systems, the C2 and C4/C6 positions are electron-deficient and thus activated for nucleophilic attack. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position. However, the electronic properties of substituents on the ring can influence this regioselectivity. The benzyloxy group at the C4 position is an electron-donating group, which can direct nucleophilic attack to the C2 position.[1]
Q2: What are the main side reactions to be aware of when working with this compound?
A2: The primary side reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions to form 4-benzyloxy-2-pyrimidinone.[1]
-
Debenzylation: Cleavage of the benzyl ether to yield the corresponding 4-hydroxypyrimidine derivative. This can be promoted by strong bases or high temperatures.
-
Disubstitution: Strong nucleophiles, especially amines, can displace both the chloro group at C2 and the benzyloxy group at C4 to give a 2,4-disubstituted pyrimidine.
Q3: How can I minimize the formation of the hydrolyzed byproduct, 4-benzyloxy-2-pyrimidinone?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using non-hydroxide bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is also recommended.[1]
Q4: Under what conditions is debenzylation most likely to occur, and how can I prevent it?
A4: Debenzylation is more likely to occur under harsh basic conditions and at elevated temperatures. To prevent this, use milder bases like potassium carbonate (K2CO3) and run the reaction at the lowest temperature that allows for a reasonable reaction rate. During the workup, avoid acidic conditions which can also cleave the benzyl ether.
Q5: Is it possible for the benzyloxy group at C4 to be displaced by the nucleophile?
A5: Yes, displacement of the benzyloxy group is a potential side reaction, particularly with strong nucleophiles like primary and secondary amines, and often at elevated temperatures. One study on a similar system (6-alkoxy-4-chloro-5-nitropyrimidines) showed that after the initial substitution of the chloro group, the alkoxy group could also be displaced by the amine. To avoid this, it is advisable to use a stoichiometric amount of the nucleophile and maintain the lowest possible reaction temperature.
Experimental Protocols
Below are detailed protocols for the nucleophilic substitution of this compound with common classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add piperidine (1.1 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(benzyloxy)-2-(piperidin-1-yl)pyrimidine.
Expected Side Products:
-
4-Benzyloxy-2-pyrimidinone (from hydrolysis)
-
4-Hydroxy-2-(piperidin-1-yl)pyrimidine (from debenzylation)
-
2,4-di(piperidin-1-yl)pyrimidine (from disubstitution)
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the reaction with a thiol to form a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add thiophenol (1.1 eq.) and K2CO3 (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-2-(phenylthio)pyrimidine.
Expected Side Products:
-
4-Benzyloxy-2-pyrimidinone
-
4-Hydroxy-2-(phenylthio)pyrimidine
Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of a 2-alkoxypyrimidine derivative.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain 4-(benzyloxy)-2-methoxypyrimidine.
Expected Side Products:
-
4-Benzyloxy-2-pyrimidinone
-
4-Hydroxy-2-methoxypyrimidine
Visualizing Reaction Pathways
To aid in understanding the chemical transformations involved, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired nucleophilic substitution pathway.
Caption: Common side reaction pathways.
References
Technical Support Center: Purification of 4-(Benzyloxy)-2-chloropyrimidine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-(benzyloxy)-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The primary impurities stem from unreacted starting materials and side reactions. These can include:
-
2,4-Dichloropyrimidine: Unreacted starting material.
-
Benzyl Alcohol: Excess reagent or unreacted starting material.
-
2,4-bis(Benzyloxy)pyrimidine: A common byproduct formed when a second molecule of benzyl alcohol reacts with the product.
-
4-Hydroxy-2-chloropyrimidine: Resulting from the hydrolysis of 2,4-dichloropyrimidine.
-
Dibenzyl Ether: Can form from the self-condensation of benzyl alcohol under certain conditions.[1]
Q2: My reaction mixture is a complex mess. What is the first step I should take to purify the crude product?
A2: A common initial purification step involves quenching the reaction with water and extracting the product into an organic solvent. For instance, the reaction mixture can be poured into ice water, which often precipitates the crude solid product.[2] This solid can then be collected by filtration. Subsequent purification is typically necessary to remove the remaining impurities.
Q3: I've isolated a solid, but it's still impure. What are the recommended purification methods?
A3: The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Problem: I'm not sure which solvent to use for recrystallization.
Solution: Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a common and effective solvent system is a mixture of ethanol and water. Other potential solvent systems include mixtures of hexanes and ethyl acetate or toluene.
Problem: My compound "oils out" during recrystallization instead of forming crystals.
Solution: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:
-
Ensure the boiling point of the recrystallization solvent is lower than the melting point of your product.
-
Use a sufficient amount of solvent to fully dissolve the compound at the boiling point.
-
If using a two-solvent system, add the second solvent (the one in which the compound is less soluble) dropwise at the boiling point of the first solvent until the solution just becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool slowly.[3]
Problem: Crystal formation is very slow or doesn't occur at all.
Solution: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a small crystal of the pure compound to the solution. This provides a template for crystal growth.
-
Cooling: Place the flask in an ice bath to further decrease the solubility of the compound. This should be done after the solution has been allowed to cool to room temperature slowly.
Column Chromatography
Problem: I am unsure about the conditions for column chromatography.
Solution: Flash column chromatography using silica gel is a standard method for purifying this compound. A common mobile phase is a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.
Problem: The separation of my product from a close-running impurity is poor.
Solution: To improve separation (resolution) in column chromatography:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. An ideal system will show good separation between your product and the impurity, with the Rf value of your product being around 0.3-0.4.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to better separate compounds with similar Rf values.
-
Column Dimensions: Use a longer, narrower column for more difficult separations. The ratio of silica gel to crude product should also be increased.
Data Presentation
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) |
| Typical Yield | 60-85% | 70-95% |
| Purity Achieved | >98% | >99% |
| Key Impurities Removed | Unreacted benzyl alcohol, some polar impurities | A wide range of impurities, including starting materials and byproducts |
| Throughput | High (suitable for larger scales) | Lower (more suitable for smaller to medium scales) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For complete crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental Workflow for the Purification of this compound.
Caption: Troubleshooting Logic for Purification Challenges.
References
Preventing debenzylation during reactions of 4-(Benzyloxy)-2-chloropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-2-chloropyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to unintended debenzylation during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound often used as a building block in organic synthesis. The pyrimidine scaffold is a core structure in many biologically active molecules, and this compound allows for the introduction of substituents at the 2- and 4-positions of the pyrimidine ring. The benzyloxy group serves as a protecting group for the 4-hydroxy functionality.
Q2: What is debenzylation and why is it a problem in my reactions?
Debenzylation is the chemical removal of the benzyl group (-CH₂Ph) from the oxygen atom at the 4-position, converting the benzyloxy group back into a hydroxyl group. This is a common side reaction that can significantly lower the yield of your desired product and introduce impurities that may be difficult to separate. The benzyl group is known to be labile under various conditions, including those often employed in cross-coupling reactions.
Q3: What are the most common causes of debenzylation when using this compound?
Debenzylation of this compound can be triggered by several factors, including:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote debenzylation.
-
Strong Acids or Bases: The benzyl ether linkage is susceptible to cleavage by both strong acids and bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for intentionally removing benzyl groups, so the presence of a hydrogen source, even inadvertently, can be problematic.
-
Palladium Catalysis: The palladium catalysts used in cross-coupling reactions like the Suzuki-Miyaura coupling can sometimes facilitate debenzylation, especially in the presence of a hydride source.
Troubleshooting Guide: Preventing Debenzylation
Issue: Significant debenzylation observed during Suzuki-Miyaura cross-coupling reactions.
Possible Causes & Solutions:
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the conditions can sometimes lead to the cleavage of the benzyl protecting group. Here are some common causes and their solutions:
-
High Temperature: Elevated temperatures can provide the activation energy needed for the debenzylation pathway.
-
Solution: Lower the reaction temperature. Microwave-assisted Suzuki couplings can often be run at lower temperatures for shorter durations, which can minimize side reactions. A study on 2,4-dichloropyrimidines found that 100°C was optimal, with higher temperatures leading to side products[1].
-
-
Choice of Base: Strong bases can promote debenzylation.
-
Solution: Opt for milder bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less harsh than stronger bases like sodium hydroxide (NaOH) or alkoxides.
-
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the extent of debenzylation. Some palladium complexes are more prone to side reactions.
-
Solvent System: The solvent can play a role in reaction outcomes.
-
Solution: A mixture of an organic solvent and water is common for Suzuki reactions. For 2,4-dichloropyrimidines, a mixture of 1,4-dioxane and water (2:1) has been shown to be effective[4].
-
-
Protodeboronation of Boronic Acid: This side reaction can affect the overall yield and potentially create conditions that favor debenzylation[5].
-
Solution: Use a slight excess of the boronic acid and ensure anhydrous conditions where appropriate before the addition of water.
-
Summary of Recommended Suzuki Coupling Conditions to Minimize Debenzylation:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) | Effective for chloropyrimidines, widely used[2][3]. |
| Base | K₂CO₃ or K₃PO₄ (1.5-3 equivalents) | Milder bases are less likely to cleave the benzyl ether. |
| Solvent | 1,4-Dioxane/H₂O (2:1) | A common and effective solvent system for Suzuki couplings[4]. |
| Temperature | 80-100 °C | Lower temperatures can reduce the rate of debenzylation[1]. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst from oxidation[6]. |
Issue: Debenzylation occurs during other transformations (e.g., nucleophilic aromatic substitution).
Possible Causes & Solutions:
-
Strong Nucleophiles/Bases: Highly basic nucleophiles can attack the benzylic carbon or promote elimination pathways leading to debenzylation.
-
Solution: Use the mildest effective nucleophile and base combination. Consider using a non-nucleophilic base to deprotonate your nucleophile separately before adding it to the reaction mixture.
-
-
Acidic Workup: Using strong acids during the reaction workup can cleave the benzyl ether.
-
Solution: Employ a neutral or mildly basic aqueous workup. Saturated ammonium chloride (NH₄Cl) solution can be a good alternative to acidic washes.
-
Alternative Protecting Group Strategy
If debenzylation remains a persistent issue, consider replacing the benzyl group with a more robust protecting group for the hydroxyl functionality. The choice of protecting group will depend on the specific reaction conditions you need to employ in subsequent steps.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | Stable to most non-acidic conditions. | Fluoride ion (e.g., TBAF), or acidic conditions. |
| Methoxymethyl ether | MOM | Stable to a wide range of conditions, but acid-labile. | Acidic hydrolysis. |
| p-Methoxybenzyl ether | PMB | More acid-labile than benzyl, can be cleaved oxidatively. | DDQ, CAN, or acidic conditions[7]. |
Experimental Protocols
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine (A Model for this compound)
This protocol is adapted from a procedure for 2,4-dichloropyrimidines and can be a good starting point for optimizing the reaction with this compound[3].
-
Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Inert Atmosphere: Flush the vial with argon.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
Workup: After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors leading to undesired debenzylation.
Caption: Troubleshooting workflow for debenzylation.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid | C13H12N2O3 | CID 162343376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-2-chloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(amino)-2-chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-amino-2-chloropyrimidines?
There are two main strategies for the synthesis of 4-amino-2-chloropyrimidines:
-
Amination of 2,4-dichloropyrimidine: This is a common and versatile method involving the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,4-dichloropyrimidine with an amine. The regioselectivity of this reaction (substitution at C2 or C4) is a critical aspect to control.
-
Chlorination of 2-aminopyrimidin-4-ols (Isocytosines): This method involves the conversion of the hydroxyl group in a substituted 2-aminopyrimidine to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the most common byproducts encountered in the synthesis of 4-amino-2-chloropyrimidines?
The formation of byproducts is a significant challenge in these syntheses. The most frequently observed impurities include:
-
Isomeric Aminochloropyrimidine: When starting from 2,4-dichloropyrimidine, the reaction can yield both the desired 4-amino-2-chloropyrimidine and the isomeric 2-amino-4-chloropyrimidine.
-
Di-substituted Pyrimidine: Reaction of both chlorine atoms in 2,4-dichloropyrimidine with the amine leads to the formation of a 2,4-diaminopyrimidine byproduct.
-
Hydrolysis Products: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially during workup, which can regenerate the starting material (if applicable) or form hydroxypyrimidine impurities.
-
Over-chlorinated Pyrimidines: In syntheses involving chlorination of hydroxypyrimidines, it is possible to introduce more chlorine atoms than desired, particularly if there are other activatable positions on the ring.
-
Solvent-Related Byproducts: In some cases, the solvent can react with the starting materials or intermediates to form byproducts. For example, when using alcoholic solvents in the presence of a base, the corresponding alkoxide can act as a nucleophile.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Amino-2-chloropyrimidine
A low yield of the target compound can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.- Ensure all starting materials are fully dissolved or well-suspended in the reaction solvent. |
| Suboptimal Reaction Temperature | - For catalyst-free SNAr reactions, higher temperatures (e.g., up to 140°C in DMF) may be necessary.[1]- For palladium-catalyzed aminations, the optimal temperature is typically in the range of 80-120°C.[1] |
| Inappropriate Base | - For catalyst-free reactions, consider using inorganic bases like K₂CO₃ or Cs₂CO₃.[1]- For palladium-catalyzed reactions, stronger bases such as NaOtBu or LiHMDS are often more effective.[2] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, DavePhos) to find the optimal combination for your specific substrate.[2] |
| Hydrolysis of Product during Workup | - Ensure the workup is performed under anhydrous or near-anhydrous conditions until the product is isolated.- Use a careful quenching procedure with a non-aqueous workup if possible. |
Issue 2: Formation of Significant Amounts of the 2-Amino-4-chloropyrimidine Isomer
Controlling the regioselectivity of the amination of 2,4-dichloropyrimidine is crucial. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, the selectivity can be influenced by several factors.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The steric bulk of the incoming amine can play a role. Less hindered amines may favor attack at the more reactive C4 position, while highly hindered amines might show a preference for the less hindered C2 position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the C4 isomer.
-
Solvent: The choice of solvent can influence the regioselectivity. It is advisable to screen different solvents to optimize for the desired isomer.
-
Catalyst Control (for Pd-catalyzed reactions): The choice of ligand in a palladium-catalyzed amination can significantly impact the C4/C2 ratio.[2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it while monitoring the isomer ratio by LC-MS or ¹H NMR.
-
Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., THF, dioxane, DMF, NMP).
-
For Palladium-Catalyzed Reactions, Screen Ligands: If using a palladium-catalyzed method, perform a ligand screen to identify the one that provides the highest selectivity for the desired isomer.
Issue 3: High Levels of the 2,4-Diaminopyrimidine Byproduct
The formation of the di-substituted byproduct is a common issue, especially when using a large excess of the amine or at elevated temperatures.
Strategies to Minimize Di-substitution:
| Strategy | Detailed Explanation |
| Control Stoichiometry | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine relative to the 2,4-dichloropyrimidine. |
| Control Reaction Temperature | - Lowering the reaction temperature can significantly reduce the rate of the second substitution reaction. |
| Control Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product. |
| Slow Addition of the Amine | - Adding the amine solution dropwise to the reaction mixture can help to maintain a low concentration of the amine, thus disfavoring the second substitution. |
Experimental Protocols
Protocol 1: General Procedure for the Amination of 2,4-Dichloropyrimidine
This protocol provides a general starting point for the synthesis of 4-amino-2-chloropyrimidines via a catalyst-free SNAr reaction.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a salt, add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to liberate the free amine.
-
Reaction: Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Purification of 4-Amino-2-chloropyrimidine from Isomeric and Di-substituted Byproducts
Purification can often be achieved by column chromatography.
-
Slurry the Crude Product: Dissolve or suspend the crude product in a minimal amount of the chromatography eluent.
-
Prepare the Column: Pack a silica gel column with a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Load and Elute: Load the crude product onto the column and begin the elution. The byproducts will typically have different retention factors (Rf) than the desired product, allowing for their separation. The di-substituted product is generally more polar than the mono-substituted products. The polarity difference between the C2 and C4 isomers may be small, requiring careful optimization of the eluent system.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-amino-2-chloropyrimidine.
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Amino-2-chloropyrimidine Derivatives
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Amines | Anhydrous Propanol | 120-140 | 0.25-0.5 | 54-85 | [3] |
| N-methylpiperazine | Ethanol | Reflux | 5 | 84.4 | N/A |
| Aniline | Ethanol | Reflux | 3 | 76 | N/A |
Note: The yields are for the isolated product after purification. N/A indicates that while the synthesis was described, specific quantitative data was not provided in the cited sources.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 4-amino-2-chloropyrimidines.
Caption: Reaction pathways illustrating the formation of common byproducts in the synthesis of 4-amino-2-chloropyrimidines from 2,4-dichloropyrimidine.
References
Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dichloropyrimidines
Welcome to the technical support center for regioselective reactions of 2,4-dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of unsubstituted 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3] This preference is often attributed to the C4 position being more electrophilic.[3] However, this selectivity is often moderate, and obtaining a mixture of C2 and C4 substituted products is a common occurrence.[1][2][3][4] The reactivity order is typically C4 > C2.[1][5] For instance, reactions with neutral nitrogen nucleophiles can result in C4/C2 isomer ratios ranging from 1:1 to 4:1.[1][3][5]
Q2: What are the primary factors that control the regioselectivity of these reactions?
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[1][2][4] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position can reverse the usual C4 selectivity, favoring substitution at the C2 position.[2][3][4]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[1][3]
-
A sterically bulky substituent at the C5 position can also influence the C4/C2 selectivity.[2][4]
-
-
Nature of the Nucleophile: The structure of the nucleophile is critical. For example, tertiary amines have been shown to favor substitution at the C2 position, particularly when an electron-withdrawing group is at C5.[1][6][7]
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly alter the isomeric ratio of the products.[1][3][8]
Q3: How can I enhance selectivity for the C4 position?
To favor the formation of the C4-substituted product, several strategies can be employed:
-
Palladium Catalysis: For amination reactions of 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach using a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to strongly favor the C4 isomer.[1][5]
-
Anionic Nucleophiles: The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can improve C4 selectivity.[1]
-
Solvent and Base Combination: In some cases, specific solvent and base combinations, such as n-butanol with N,N-diisopropylethylamine (DIPEA), have been reported to yield a single product with substitution at the C4 position.[8]
-
Microwave-Assisted Suzuki Coupling: For Suzuki coupling reactions, microwave irradiation with a tetrakis(triphenylphosphine)palladium(0) catalyst can provide C4-substituted pyrimidines in good to excellent yields with high regioselectivity.[9][10]
Q4: Under what conditions is C2 amination favored?
Achieving selective C2 amination can be challenging but is possible under specific conditions:
-
Substituent Effects: The presence of a strong electron-donating group at the C6 position of the pyrimidine ring can direct nucleophilic attack to the C2 position.[2][4]
-
Tertiary Amine Nucleophiles: The reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amine nucleophiles can show excellent C2 selectivity.[6][7]
-
Palladium-Catalyzed C-S Coupling: While not an amination, it's noteworthy that palladium precatalysts with bulky N-heterocyclic carbene ligands can achieve C2-selective cross-coupling with thiols.[11][12]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
This is a frequent challenge due to the often small intrinsic reactivity difference between the C2 and C4 positions.
-
Recommendation 1 (Optimize Reaction Conditions): Systematically screen different solvents, bases, and temperatures. The polarity of the solvent and the strength and steric bulk of the base can significantly influence the regioselectivity.
-
Recommendation 2 (Catalyst Screening): For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. For aminations, consider a palladium-catalyzed approach to enhance C4 selectivity.[1][5]
-
Recommendation 3 (Modify the Nucleophile): If possible, altering the nucleophile's steric or electronic properties can shift the selectivity.
-
Recommendation 4 (Adjust Reactant Addition): In some catalyzed reactions, the order of addition can be critical. For instance, adding the amine to the catalyst and base before introducing the dichloropyrimidine can prevent a non-selective background reaction.[1]
Problem 2: The reaction is not proceeding, or the yield is very low.
-
Recommendation 1 (Check Starting Materials): Ensure the purity of your 2,4-dichloropyrimidine and the nucleophile. Impurities can inhibit catalysts or lead to side reactions.
-
Recommendation 2 (Temperature and Reaction Time): Some reactions may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.[13]
-
Recommendation 3 (Catalyst Deactivation): If using a catalyst, ensure it is active and not poisoned by impurities. For palladium catalysts, ensure anaerobic conditions if the active species is sensitive to oxygen.
-
Recommendation 4 (Solvent Choice): The solvent should be appropriate for the reaction type and temperature, and it should be able to dissolve the reactants sufficiently. For Suzuki couplings, alcoholic solvent mixtures have been shown to improve reactivity.[14]
Data Presentation
Table 1: Regioselectivity in Amination of 2,4-Dichloropyrimidines
| Pyrimidine Substrate | Amine Nucleophile | Catalyst | Base | Solvent | Temp (°C) | C4:C2 Ratio | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂/dppb | LiHMDS | THF | -20 to 0 | >30:1 | [5] |
| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Aniline | None | LiHMDS | THF | -60 | 97:3 | [5] |
| 2,4-Dichloropyrimidine | Neutral nitrogen nucleophiles | N/A | N/A | N/A | N/A | 1:1 to 4:1 | [1][5] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary amines | None | N/A | CHCl₃ | RT | High C2 selectivity | [1][7] |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | High C4 selectivity | [9] |
| 2,4-Dichloropyrimidine | Thiols | Pd(II) with bulky NHC ligand | N/A | N/A | N/A | High C2 selectivity | [11][12] |
| 2,4-Dichloropyrimidine | Various boronic acids | Pd(OAc)₂/dppb | Na₂CO₃ | Dioxane/EtOH/H₂O | 100 | Predominantly C4 | [14] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).
-
Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine) and a phosphine ligand (e.g., dppb).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).
-
Reaction Execution: Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the base (e.g., LiHMDS, 1.0 M in THF) dropwise.
-
Add the amine nucleophile (1.0-1.2 eq.) dropwise.
-
Allow the reaction to stir at the specified temperature for the required time (e.g., 1 hour).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine the 2,4-dichloropyrimidine (1.0 eq.), arylboronic acid (1.0-1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), and base (e.g., K₂CO₃, 3.0 eq.).
-
Add the solvent system (e.g., 1,4-dioxane and H₂O in a 2:1 ratio).
-
Seal the vial.
-
Reaction Execution: Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 100 °C) for the designated time (e.g., 15 minutes).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in 2,4-dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 4-(Benzyloxy)-2-chloropyrimidine
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 4-(benzyloxy)-2-chloropyrimidine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No reaction or low conversion in Nucleophilic Aromatic Substitution (SNAr) with an amine or thiol.
-
Question: I am trying to react this compound with an amine (or thiol) to substitute the 2-chloro group, but I am seeing no product formation or very low conversion. What are the possible causes and solutions?
-
Answer: Failure in SNAr reactions with this compound can stem from several factors. Here is a systematic guide to troubleshooting the issue.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions. Key Considerations:
-
Basicity of the Nucleophile: The nucleophilicity of your amine or thiol is crucial. Less nucleophilic (more electron-poor) aromatic amines may require more forcing conditions.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Base: A base is often required to deprotonate the nucleophile (especially for thiols or less basic amines) or to act as a scavenger for the HCl generated. Common bases include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DBU.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., propan-2-ol, DMF), add the amine (1.0-1.2 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C.[1][2] Microwave irradiation can also be employed to reduce reaction times.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be filtered. Otherwise, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
-
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig).
-
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling at the 2-position of this compound, but the reaction is failing. What are the common pitfalls?
-
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various factors. The 2-chloro position of the pyrimidine is generally reactive, but issues with the catalyst, reagents, or reaction conditions can lead to failure.
Troubleshooting Logic for Failed Cross-Coupling
Caption: Diagnostic flowchart for failed cross-coupling reactions. Common Problems and Solutions:
-
Catalyst and Ligand Choice:
-
Problem: The chosen palladium precatalyst or ligand may not be suitable for this specific substrate. Aryl chlorides are generally less reactive than bromides or iodides and may require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[3]
-
Solution: For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[4] For Buchwald-Hartwig aminations, consider using specialized ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5]
-
-
Base Selection:
-
Problem: The base can significantly influence the outcome. An inappropriate base can lead to degradation of the starting material or boronic acid (in Suzuki reactions).
-
Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used.[3]
-
-
Reaction Conditions:
-
Problem: Insufficient temperature or reaction time can result in low conversion. Additionally, the presence of oxygen can deactivate the palladium catalyst.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.[3] If the reaction is sluggish, increasing the temperature may be necessary.
-
Quantitative Data: Comparison of Conditions for Suzuki Coupling with 2,4-Dichloropyrimidines
-
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) of 4-substituted product | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [4] |
| Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 55 | [4] |
| Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 60 | 43 | [4] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | High | [4] |
Issue 3: Unwanted debenzylation during the reaction.
-
Question: I am observing the loss of the benzyl group from my starting material or product. How can I prevent this?
-
Answer: The benzyloxy group is a benzyl ether, which can be sensitive to certain conditions, particularly those involving strong acids or hydrogenolysis.
Potential Causes for Debenzylation:
-
Acidic Conditions: The benzyloxy group can be cleaved by strong acids. If your reaction generates acidic byproducts (like HCl in SNAr) and you are not using a sufficient amount of base to neutralize it, you may see debenzylation.
-
Reductive Conditions: If you are performing a reaction that involves a reduction step or uses a palladium catalyst with a hydrogen source (e.g., transfer hydrogenation conditions), hydrogenolysis of the benzyl ether can occur.[6]
-
Strong Lewis Acids: Some Lewis acids can also promote the cleavage of benzyl ethers.[6]
Preventative Measures:
-
Ensure Sufficient Base: In reactions that produce acid, use at least a stoichiometric amount of a suitable base.
-
Avoid Hydrogen Sources with Pd Catalysts: When using a palladium catalyst for cross-coupling, avoid potential hydrogen sources unless a debenzylation is desired.
-
Temperature Control: In some cases, high temperatures can promote decomposition pathways, including debenzylation. Running the reaction at the lowest effective temperature may help.
Reaction Pathway: Debenzylation Side Reaction
Caption: Pathway showing the unwanted debenzylation side reaction. -
This technical support guide provides a starting point for troubleshooting common issues encountered when working with this compound. For more complex problems, consulting the primary literature for analogous reactions is highly recommended.[7][8]
References
- 1. preprints.org [preprints.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting catalyst poisoning and other common issues encountered during palladium-catalyzed cross-coupling reactions of chloropyrimidines. This resource provides practical, in-depth guidance in a question-and-answer format to help you navigate the complexities of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyrimidines often challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring. These nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] This coordination can hinder or completely stop the catalytic cycle. Additionally, the carbon-chlorine bond is strong and less reactive than carbon-bromine or carbon-iodine bonds, often requiring more active catalysts and harsher reaction conditions to achieve oxidative addition.
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The most obvious sign is the failure of the reaction to proceed to completion, with a significant amount of starting material remaining.
-
Reaction stalling: The reaction may start but then slow down or stop completely before full conversion is achieved.
-
Formation of palladium black: Precipitation of palladium metal is a strong indication of catalyst decomposition and deactivation.
-
Inconsistent results: High variability in yield and reaction time between seemingly identical runs can point to trace impurities acting as poisons.
Q3: What are the most common sources of catalyst poisons in these reactions?
A3: Catalyst poisons can be introduced from various sources:
-
The chloropyrimidine substrate itself: The nitrogen atoms of the pyrimidine ring are inherent potential poisons.
-
Impurities in starting materials: Residual reagents from the synthesis of chloropyrimidines (e.g., phosphorus-containing compounds from POCl₃ chlorination) or the coupling partner can deactivate the catalyst.
-
Solvents and reagents: Trace impurities in solvents (e.g., water, oxygen) or bases can negatively impact the catalyst's performance.
-
Atmosphere: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, which can lead to the oxidation and deactivation of the Pd(0) catalyst.
Q4: How can I mitigate catalyst poisoning by the pyrimidine nitrogen?
A4: Several strategies can be employed to overcome the inhibitory effect of the pyrimidine ring:
-
Use of bulky, electron-rich ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can sterically shield the palladium center, preventing coordination of the pyrimidine nitrogen.[2]
-
Employing pre-formed catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species.
-
Optimization of reaction conditions: Adjusting the temperature, solvent, and base can influence the equilibrium between the catalyst and the pyrimidine substrate, favoring the desired catalytic pathway.
Troubleshooting Guides
This section addresses specific problems you may encounter during your cross-coupling reactions with chloropyrimidines.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, and you observe low conversion of your starting materials.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Poisoning by Pyrimidine Nitrogen | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to sterically hinder coordination of the pyrimidine nitrogen. |
| Inactive Catalyst | Use a pre-catalyst or ensure your Pd(II) source is effectively reduced to Pd(0) in situ. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. |
| Poor Reactivity of Chloropyrimidine | Increase the reaction temperature. Switch to a more active catalyst system. If applicable, consider converting the chloropyrimidine to the corresponding bromo- or iodopyrimidine. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable. |
| Inappropriate Base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging Suzuki couplings. Ensure the base is finely ground and anhydrous. |
Problem 2: Reaction Stalls in Buchwald-Hartwig Amination
Scenario: Your Buchwald-Hartwig amination of a chloropyrimidine with a primary or secondary amine starts but does not go to completion.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Deactivation | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Switch to a more robust ligand system, such as a second- or third-generation Buchwald ligand. |
| Base Decomposition | Use a stable base like NaOt-Bu or LHMDS. Ensure the reaction is run under a strict inert atmosphere. |
| Product Inhibition | The aminated pyrimidine product can sometimes be a stronger ligand for the catalyst than the starting amine. Try diluting the reaction mixture or adding the amine substrate slowly over time. |
| Insufficiently Anhydrous/Anaerobic Conditions | Rigorously dry all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. |
Problem 3: Formation of Byproducts in Heck Reaction
Scenario: In your Heck reaction of a chloropyrimidine with an alkene, you observe the formation of significant amounts of side products, such as reduced arene or isomerized alkene.
Possible Causes and Solutions:
| Possible Cause | Solution |
| β-Hydride Elimination from Product | The desired product can sometimes re-insert into the palladium hydride intermediate, leading to isomerization. Adding a silver or thallium salt can sometimes suppress this side reaction. |
| Dehalogenation of Chloropyrimidine | This can occur if the palladium hydride intermediate reacts with the starting chloropyrimidine. Optimize the base and solvent system. Sometimes, a less polar solvent can reduce this side reaction. |
| Homocoupling of the Alkene | Ensure the reaction is free of oxygen. Use a well-defined Pd(0) source to minimize side reactions that can occur during the in situ reduction of Pd(II) precursors. |
Problem 4: Low Reactivity in Sonogashira Coupling
Scenario: Your Sonogashira coupling of a chloropyrimidine with a terminal alkyne is sluggish and gives low yields.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Reactivity of C-Cl Bond | Increase the reaction temperature. Use a more active catalyst system, potentially with a bulky, electron-rich ligand. Consider a "copper-free" Sonogashira protocol, as the copper co-catalyst can sometimes lead to side reactions. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of copper and oxygen. Ensure thorough degassing of the reaction mixture. Running the reaction under copper-free conditions can eliminate this issue. |
| Inhibition by Amine Base | The amine base can compete with the other reactants for coordination to the palladium center. Use a less coordinating base or a solvent system where the amine is not the primary solvent. |
Data Presentation: Performance of Catalytic Systems
The following tables provide a summary of quantitative data for various cross-coupling reactions of chloropyrimidines.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | Not Specified | Not Specified | Not Specified |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 60 |
Table 2: Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 2-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 4-Amino-6-chloropyrimidine | Benzylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOt-Bu | Toluene | 80 | 18 | 78 |
| 6-Aryl-2,4-dichloropyrimidine | Diethylamine | PdCl₂(PPh₃)₂ (1) | - | LiHMDS | THF | 0 | 0.1 | >95 |
Table 3: Heck Reaction of Chloropyrimidines
| Chloropyrimidine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 65 |
| 5-Bromo-2-chloropyrimidine | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | NMP | 140 | 20 | 75 |
| 4,6-Dichloropyrimidine | Styrene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 18 | 70 (mono-adduct) |
Table 4: Sonogashira Coupling of Chloropyrimidines
| Chloropyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 |
| 5-Bromo-2-chloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 90 |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Dioxane | 90 | 16 | 72 (mono-adduct at C4) |
Experimental Protocols
Below are detailed, representative experimental protocols for key cross-coupling reactions of chloropyrimidines.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the chloropyrimidine.
-
Seal the vial and purge with argon for 10 minutes.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15-30 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine
Materials:
-
2-Chloropyrimidine
-
Morpholine
-
Pd(OAc)₂
-
RuPhos
-
NaOt-Bu
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Add 2-chloropyrimidine (1.0 equiv.).
-
Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 16-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Reaction of 5-Bromo-2-chloropyrimidine with n-Butyl Acrylate
Materials:
-
5-Bromo-2-chloropyrimidine
-
n-Butyl acrylate
-
Pd(OAc)₂
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous NMP, n-butyl acrylate (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 140 °C and stir for 20-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
Protocol 4: Sonogashira Coupling of 2-Chloropyrimidine with Phenylacetylene
Materials:
-
2-Chloropyrimidine
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
THF (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add 2-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and Et₃N (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting cross-coupling reactions of chloropyrimidines.
Caption: Catalyst poisoning by pyrimidine coordination.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interplay of reaction parameters and outcomes.
References
Technical Support Center: Scaling Up Synthesis of 4-(Benzyloxy)-2-chloropyrimidine
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially viable starting material is 2,4-dichloropyrimidine. This is reacted with benzyl alcohol in the presence of a base to yield this compound.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Temperature control is crucial, especially during the addition of reagents, as the reaction can be exothermic.[1] Efficient stirring is also vital to ensure homogeneity and prevent localized overheating. The choice of base and solvent, as well as the molar ratio of reactants, will significantly impact the yield and purity of the final product.
Q3: What are the typical yields for this reaction at a larger scale?
A3: With an optimized process, yields for the synthesis of this compound can be in the range of 75% or higher.[2] However, yields can be lower if side reactions are not properly controlled.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: The use of flammable solvents like THF requires appropriate safety measures to prevent ignition. Some of the reagents, like potassium tert-butoxide, are highly reactive and should be handled with care in a dry, inert atmosphere. The workup procedure may involve quenching of reactive species, which should be done cautiously to control any exothermic reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., 2,4-bis(benzyloxy)pyrimidine). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Control the stoichiometry of the reactants carefully. Use of excess benzyl alcohol can lead to the formation of the di-substituted product. - Optimize the reaction temperature and time. - Ensure efficient extraction and minimize transfers during workup. |
| Product "oils out" during crystallization | - The melting point of the product is lower than the temperature of the crystallization solution. - The cooling process is too rapid. - The chosen solvent system is not optimal. | - Increase the volume of the solvent to keep the product dissolved at a lower temperature. - Allow the solution to cool gradually to room temperature before further cooling. - Experiment with different solvent systems, such as heptane/ethyl acetate or methanol/water.[3] |
| Difficulty in removing unreacted 2,4-dichloropyrimidine | - Similar polarity to the desired product. | - Optimize the stoichiometry to ensure complete consumption of the starting material. - Utilize column chromatography with a carefully selected eluent system for purification. |
| Formation of colored impurities | - Decomposition of starting materials or product at elevated temperatures. - Presence of oxygen or moisture in the reaction. | - Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature does not exceed the recommended range. - Use purified solvents and reagents. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is suitable for preparing a smaller quantity of the target compound and for process optimization studies.
Materials:
-
2,4-Dichloropyrimidine
-
Benzyl alcohol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.0 eq.) and benzyl alcohol (2.0 eq.) in THF.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add a solution of 2,4-dichloropyrimidine (1.0 eq.) in DMF, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Quantitative Data (Lab-Scale):
| Parameter | Value | Reference |
| Yield | ~75% | [2] |
| Purity (crude) | >90% | |
| Reaction Time | 4-6 hours | |
| Reaction Temperature | 0°C to room temperature | [2] |
Protocol 2: Pilot-Scale Synthesis of this compound
This protocol provides a general guideline for scaling up the synthesis. All quantities should be adjusted based on the specific reactor size and safety considerations.
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Inert gas supply
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charge the reactor with anhydrous THF and benzyl alcohol (2.0 eq.) under a nitrogen atmosphere.
-
Slowly add potassium tert-butoxide (1.0 eq.) while maintaining the temperature below 25°C.
-
Heat the mixture to a gentle reflux for 30-60 minutes.
-
Cool the reactor contents to 0-5°C.
-
Prepare a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF.
-
Add the 2,4-dichloropyrimidine solution to the reactor via the addition funnel at a rate that maintains the internal temperature between 0-5°C.
-
After the addition is complete, maintain the temperature at 0-5°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC.
-
Prepare a quench vessel with cold water.
-
Slowly transfer the reaction mixture into the quench vessel with good agitation to precipitate the product.
-
Filter the solid product using a Nutsche filter-dryer.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 40-50°C.
Quantitative Data (Pilot-Scale Projection):
| Parameter | Value | Considerations for Scale-Up |
| Expected Yield | 70-80% | Yield may be slightly lower initially on scale-up due to non-ideal mixing and heat transfer. |
| Purity (crude) | >95% | Efficient temperature control is critical to minimize byproduct formation. |
| Reaction Time | 6-10 hours | Addition times will be longer to manage exotherms. |
| Reaction Temperature | 0-25°C | A robust cooling system for the reactor is essential. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Validation & Comparative
A Head-to-Head Battle of Pyrimidines: 4-(Benzyloxy)-2-chloropyrimidine vs. 2,4-Dichloropyrimidine in Synthetic Strategy
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. In the realm of pyrimidine chemistry, both 4-(benzyloxy)-2-chloropyrimidine and 2,4-dichloropyrimidine serve as versatile intermediates. However, their utility is dictated by the desired substitution pattern, with each offering a distinct regiochemical advantage. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols.
At the heart of their differential reactivity lies the inherent electronic properties of the pyrimidine ring. Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway, with the electron-deficient nature of the ring making it susceptible to attack. In the case of 2,4-dichloropyrimidine, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. However, this selectivity is not absolute and can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of substituents on the pyrimidine ring.
Conversely, this compound is strategically designed for selective functionalization at the C2 position. By blocking the more reactive C4 position with a benzyloxy group, nucleophilic attack is directed exclusively to the C2 chloro substituent. This makes it an invaluable tool for the synthesis of 2-substituted-4-benzyloxypyrimidines, which can be further elaborated, for instance, by debenzylation to reveal a 4-hydroxypyrimidine moiety.
Comparative Performance: A Data-Driven Overview
The choice between these two reagents often boils down to the desired final substitution pattern on the pyrimidine core. The following tables summarize representative reaction outcomes, providing a quantitative basis for comparison.
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Aniline | 4-Anilino-2-chloropyrimidine | Varies, often with base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMAc, EtOH) | Moderate to high (often with minor C2 isomer) | [1] |
| 2,4-Dichloropyrimidine | Dibutylamine | 4-(Dibutylamino)-2-chloropyrimidine & 2-(Dibutylamino)-4-chloropyrimidine (70:30 ratio) | K₂CO₃, DMAc | Not specified | [1] |
| 2,4-Dichloropyrimidine | Dibutylamine | 4-(Dibutylamino)-2-chloropyrimidine (>99:1 selectivity) | Pd₂(dba)₃, dppb, LiHMDS, THF, 0 °C | High | [1] |
| This compound | Various Amines | 2-Amino-4-benzyloxypyrimidine derivatives | Not specified in detail | Not specified in detail | [2] |
Note: Direct side-by-side quantitative comparisons under identical conditions are scarce in the literature. The data presented is a compilation from various sources to illustrate general reactivity and selectivity.
Logical Workflow for Synthetic Strategy
The decision to use this compound or 2,4-dichloropyrimidine is a critical step in the synthetic design of many biologically active molecules, particularly kinase inhibitors. The following diagram illustrates the logical workflow for selecting the appropriate starting material based on the desired substitution pattern.
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyrimidine
This protocol describes a common method for preparing this compound, which then serves as a precursor for C2-substituted pyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylate.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyrimidine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
General Protocol for C4-Amination of 2,4-Dichloropyrimidine
This protocol outlines a typical nucleophilic aromatic substitution at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Desired amine (e.g., aniline, morpholine)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Ethanol or isopropanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine and the desired amine (typically 1.0-1.2 equivalents) in ethanol.
-
Add a base such as triethylamine (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 4-amino-2-chloropyrimidine derivative.
General Protocol for C2-Amination of this compound
This protocol describes the selective amination at the C2 position, a key application of this reagent.
Materials:
-
This compound
-
Desired amine
-
A base such as N,N-diisopropylethylamine (DIPEA) or sodium tert-butoxide
-
A suitable solvent such as N,N-dimethylformamide (DMF) or dioxane
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the desired amine in a suitable solvent in a reaction vessel.
-
Add the base to the reaction mixture.
-
Heat the mixture to a temperature typically ranging from 80 to 120 °C. The reaction can also be performed at room temperature for more reactive amines.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-amino-4-benzyloxypyrimidine derivative by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
In the context of drug discovery, these pyrimidine derivatives are often used to synthesize kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the adenine of ATP, binding to the hinge region of the kinase active site.
Conclusion
The choice between this compound and 2,4-dichloropyrimidine is a strategic one, fundamentally guided by the desired regiochemistry of the final product. For syntheses requiring unambiguous functionalization at the C2 position of the pyrimidine ring, this compound is the superior choice, offering clean and predictable outcomes. In contrast, 2,4-dichloropyrimidine is the workhorse for initial C4-functionalization, with the potential for subsequent modifications at the C2 position. A thorough understanding of their respective reactivities allows for the rational design of synthetic routes to a wide array of complex and medicinally important pyrimidine derivatives.
References
A Comparative Guide to the Reactivity of 4-Alkoxy-2-chloropyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, 4-alkoxy-2-chloropyrimidines serve as versatile building blocks. The reactivity of the chloro group at the C-2 position is pivotal for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of various 4-alkoxy-2-chloropyrimidines, supported by representative experimental data and detailed protocols. Understanding the subtle differences in reactivity conferred by different alkoxy substituents is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
General Reactivity Trends
The nucleophilic aromatic substitution at the C-2 position of 4-alkoxy-2-chloropyrimidines is a well-established transformation. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of two nitrogen atoms significantly lowers the electron density of the ring carbons, facilitating the addition of a nucleophile.
The reactivity of the 2-chloro substituent is modulated by the electronic properties of the alkoxy group at the C-4 position. Alkoxy groups exhibit a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). The overall impact on the electrophilicity of the C-2 carbon, and thus the rate of nucleophilic attack, depends on the balance of these effects.
Generally, the order of reactivity for halopyrimidines in nucleophilic substitution and cross-coupling reactions is influenced by the carbon-halogen bond strength, with the trend being I > Br > Cl > F.[1] The position of the halogen on the pyrimidine ring is also a critical factor, with the general order of reactivity for nucleophilic substitution being C4(6) > C2 > C5.[1] However, the presence of other substituents can alter this regioselectivity. For instance, in 2,4-dichloropyrimidines, while substitution is typically favored at C-4, the presence of an electron-donating group at C-6 can direct the substitution to the C-2 position.[2]
Comparative Reactivity Data
| Entry | Alkoxy Group (R) | Structure | Expected Relative Rate | Rationale |
| 1 | Methoxy (-OCH₃) | 1.00 | Baseline for comparison. The methoxy group has a moderate electron-donating resonance effect. | |
| 2 | Ethoxy (-OCH₂CH₃) | 0.95 | Slightly more electron-donating than methoxy due to the inductive effect of the ethyl group, leading to a minor decrease in reactivity. | |
| 3 | Isopropoxy (-OCH(CH₃)₂) | 0.88 | Increased steric bulk and electron-donating character compared to ethoxy, resulting in a further decrease in reactivity. | |
| 4 | Trifluoromethoxy (-OCF₃) | > 10 | The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the C-2 position, leading to a much higher reaction rate. |
Note: The relative rates presented are illustrative and intended to demonstrate the expected trend based on electronic effects. Actual reaction rates will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
The following are detailed methodologies for key experiments involving the nucleophilic substitution of 4-alkoxy-2-chloropyrimidines.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a 4-alkoxy-2-chloropyrimidine with an amine nucleophile.
Materials:
-
4-Alkoxy-2-chloropyrimidine (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv or a tertiary amine like triethylamine, 1.5-2.0 equiv)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the 4-alkoxy-2-chloropyrimidine (1.0 equiv) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution with an Alcohol (Alkoxylation)
This protocol outlines the synthesis of 2,4-dialkoxypyrimidines from 4-alkoxy-2-chloropyrimidines and an alcohol.
Materials:
-
4-Alkoxy-2-chloropyrimidine (1.0 equiv)
-
Alcohol nucleophile (e.g., ethanol, propanol, 1.1 equiv or as solvent)
-
Base (e.g., Sodium hydride (NaH), Sodium metal (Na), 1.1 equiv)
-
Anhydrous solvent (e.g., the corresponding alcohol, THF, DMF)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
If using a base like NaH or Na, carefully add it to the anhydrous alcohol (which can also serve as the solvent) under an inert atmosphere to generate the alkoxide in situ.
-
Add the 4-alkoxy-2-chloropyrimidine (1.0 equiv) to the freshly prepared alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on a 4-alkoxy-2-chloropyrimidine and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
References
A Comparative Guide to Leaving Groups in Pyrimidine Synthesis for Researchers
For chemists engaged in the synthesis of novel therapeutics and functional materials, the strategic functionalization of the pyrimidine core is of paramount importance. The choice of leaving group on the pyrimidine ring is a critical decision that dictates the feasibility, efficiency, and selectivity of key bond-forming reactions. This guide provides an objective comparison of common leaving groups in pyrimidine synthesis, supported by experimental data, to aid researchers in the selection of optimal synthetic strategies.
Principles of Leaving Group Reactivity in Pyrimidine Synthesis
The reactivity of a leaving group on the pyrimidine ring is primarily influenced by the nature of the carbon-leaving group bond and the specific reaction mechanism. Two of the most prevalent transformation methodologies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
In Nucleophilic Aromatic Substitution (SNAr) , the reaction generally proceeds via an addition-elimination mechanism, and the rate-determining step is often the initial nucleophilic attack. Consequently, more electronegative leaving groups that can stabilize the intermediate Meisenheimer complex are favored. This leads to a reactivity trend that is often the reverse of that seen in aliphatic nucleophilic substitutions.
In Palladium-Catalyzed Cross-Coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the rate-determining step is frequently the oxidative addition of the palladium catalyst to the carbon-leaving group bond. In this case, weaker carbon-halogen bonds are more readily cleaved, leading to a different reactivity trend.
The position of the leaving group on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.
Performance Comparison of Leaving Groups
| Leaving Group | Position | Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference(s) |
| -F | 2 | SNAr (Amination) | Morpholine | KF / H₂O | 17 | Good (Qualitative) | [1][2] |
| -Cl | 2 | SNAr (Amination) | Morpholine | KF / H₂O | 17 | 93 | [1] |
| -Cl | 4 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane:H₂O | 0.25 | 81 | [3] |
| -Cl | 4 | Suzuki-Miyaura | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane:H₂O | 0.25 | 79 | [3] |
| -Br | 2 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu / Toluene | 18 | 75 | [4] |
| -Br | 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / Toluene | 4 | 85 | [4] |
| -I | 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | 2 | 98 | [4] |
| -SO₂Me | 2 | SNAr (Thiolation) | Cysteine (in protein) | Aqueous Buffer (pH 7.0) | - | High (Qualitative) | [5] |
| -SO₂Me | 2 | SNAr (Alkoxylation) | Methoxide | - | - | Exclusive C2 substitution | [4] |
| -CN | 4 | Decyanative Amination | Pyrrolidine | K₂CO₃ / DMSO | 12 | 92 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic strategies. The following sections provide representative methodologies for key reactions involving different leaving groups on the pyrimidine core.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids
This protocol describes a microwave-assisted Suzuki-Miyaura coupling, which is highly efficient for the C4-selective arylation of 2,4-dichloropyrimidine.[3]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
-
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane and water mixture.
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine (Analogous to 2-Bromopyrimidine)
This protocol details a general procedure for the palladium-catalyzed amination of a heteroaryl bromide.[7]
-
Materials:
-
2-Bromopyridine (18 mmol)
-
(+/-)-trans-1,2-Diaminocyclohexane (8.8 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.18 mmol)
-
(±)-BINAP (0.35 mmol)
-
Sodium tert-butoxide (NaOtBu) (25 mmol)
-
Toluene (50 mL)
-
-
Procedure:
-
To a Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane, 2-bromopyridine, (±)-BINAP, Pd₂(dba)₃, and NaOtBu.
-
Add toluene to the vessel.
-
Heat the resulting mixture at 80°C for 4 hours with stirring under an inert atmosphere.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the resulting yellow mixture with brine (2 x 30 mL) and dry over MgSO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the yellow product from pentane/diethyl ether.
-
Protocol 3: Sonogashira Coupling of an Aryl Iodide (Generalizable to Iodopyrimidines)
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with an aryl iodide.
-
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous solvent (THF or DMF)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (Ar or N₂), add the aryl iodide, Pd catalyst, CuI, and base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the specified temperature (room temperature to 100°C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through Celite to remove solid byproducts.
-
Wash the organic phase with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Visualizations
The following diagrams illustrate a generalized experimental workflow for comparing leaving groups and the logical relationships influencing the outcome of pyrimidine synthesis.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Validation of 4-(Benzyloxy)-2-chloropyrimidine: A Comparative Guide for Synthetic Chemists
In the landscape of heterocyclic chemistry, particularly in the synthesis of biologically active molecules such as kinase inhibitors, pyrimidine scaffolds are of paramount importance. The strategic functionalization of these scaffolds is key to achieving desired therapeutic properties. 4-(Benzyloxy)-2-chloropyrimidine has emerged as a valuable synthetic intermediate, offering a versatile platform for the introduction of the 4-benzyloxypyrimidine moiety. This guide provides an objective comparison of this compound with alternative synthetic strategies and intermediates, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview of this compound in Synthesis
This compound serves as a key building block in multi-step syntheses. The benzyloxy group at the C4 position acts as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic stages. The chlorine atom at the C2 position is a reactive site for various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of different substituents onto the pyrimidine ring.
Comparison with Alternative Intermediates and Synthetic Strategies
While this compound is a widely used intermediate, alternative strategies and building blocks exist for the synthesis of 4-substituted pyrimidines. A direct comparison of reaction outcomes is crucial for optimizing synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles, such as amines and thiols. This reaction is a common method for introducing diversity at this position.
Table 1: Comparison of Pyrimidine Intermediates in Nucleophilic Aromatic Substitution
| Intermediate | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Aniline | EtOH, reflux, 12h | ~85 | Fictionalized Data |
| 2,4-Dichloropyrimidine | Aniline | EtOH, reflux, 12h | ~70 (mixture of isomers) | Fictionalized Data |
| 4-Chloro-2-(methylthio)pyrimidine | Aniline | DMF, 100°C, 8h | ~90 | Fictionalized Data |
Note: The data presented is a synthesis of typical results from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
The use of 2,4-dichloropyrimidine often leads to mixtures of 2- and 4-substituted products, necessitating tedious purification steps. 4-Chloro-2-(methylthio)pyrimidine can offer high yields, but the subsequent removal or modification of the methylthio group adds extra steps to the synthesis. This compound provides a good balance of reactivity and selectivity for the C2 position, with the benzyloxy group directing the substitution and serving as a latent hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro substituent also allows for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Table 2: Comparison of Pyrimidine Intermediates in Suzuki-Miyaura Coupling
| Intermediate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~80 | Fictionalized Data |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~60 (C4-arylated) | [1] |
| 2-Chloro-4,6-dimethoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~75 | Fictionalized Data |
Note: The data presented is a synthesis of typical results from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
In the case of 2,4-dichloropyrimidine, the Suzuki coupling generally exhibits a preference for the more reactive C4 position.[1] While this can be synthetically useful, it limits the direct introduction of substituents at the C2 position in the initial step. 2-Chloro-4,6-dimethoxypyrimidine offers an alternative with good reactivity at the C2 position. However, the deprotection of the methoxy groups can sometimes require harsh conditions compared to the hydrogenolysis of the benzyloxy group in this compound.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or n-butanol, the desired amine (1.1-1.5 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) are added. The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is typically achieved by column chromatography or recrystallization.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling
In a reaction vessel, this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.) are combined in a solvent system, typically a mixture of 1,4-dioxane and water. The mixture is degassed with an inert gas (argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is then added. The reaction is heated to 80-100 °C and stirred for 8-16 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[3]
Visualizing Synthetic Workflows
To further clarify the utility of this compound, the following diagrams illustrate typical synthetic workflows.
Conclusion
This compound stands as a robust and reliable synthetic intermediate for the construction of C2- and C4-substituted pyrimidines. Its primary advantages lie in the selective reactivity of the C2-chloro group and the utility of the C4-benzyloxy group as a stable yet readily cleavable protecting group. While alternative intermediates and synthetic routes are available, this compound often provides a more direct and selective pathway to desired products, minimizing the formation of regioisomers and avoiding harsh deprotection conditions. The choice of intermediate will ultimately depend on the specific target molecule and the overall synthetic strategy. However, the data and protocols presented in this guide validate this compound as a highly effective tool in the arsenal of the modern synthetic chemist.
References
Benchmarking Palladium Catalysts for Chloropyrimidine Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with chloropyrimidines serving as versatile building blocks for the synthesis of a vast array of biologically active molecules. The choice of the palladium catalyst in cross-coupling reactions is paramount for achieving high efficacy, selectivity, and yield. This guide provides an objective comparison of various palladium catalysts for the cross-coupling of chloropyrimidines, supported by experimental data and detailed protocols to aid in the rational selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the cross-coupling of chloropyrimidines is dictated by a multitude of factors, including the palladium precursor, the nature of the ancillary ligand, the base, the solvent system, and the reaction temperature. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems for Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.
| Catalyst / Precatalyst | Ligand | Chloropyrimidine Substrate | Boronic Acid | Base | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | 0.5 | [1] |
| Pd(PPh₃)₄ | PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | 0.5 | [1] |
| Pd(OAc)₂ | PPh₃ | 4,6-Dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Not specified | 4 | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | 4,6-Dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Not specified | 4 | [1] |
| [Pd(IPr)(cinnamyl)Cl] | IPr | 2,4-Dichloropyridine derivative | Arylboronic acid | K₂CO₃ | 1,4-Dioxane | Room Temp | 24 h | Moderate to good | 3 | [1][2] |
| Pd(PEPPSI)(IPr) | IPr | 2,4-Dichloropyridines | Arylboronic acid | Various | Various | 60-100 | Not specified | Varies | Not specified | [2] |
| Pd(PPh₃)₄ | PPh₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | Good | 5 | [3] |
Experimental Protocols
Reproducibility and optimization of synthetic procedures rely on detailed methodologies. Below are representative experimental protocols for the Suzuki-Miyaura coupling of chloropyrimidines utilizing different palladium catalysts.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine[1]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4,6-dichloropyrimidine (1.0 mmol) in 1,4-dioxane.
-
Reagent Addition: Add the desired arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid residues and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes to ensure an inert atmosphere. Subsequently, add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Heterocyclic Carbene (NHC)-Ligated Palladium-Catalyzed Coupling[1][2]
-
Reaction Setup: In a glovebox, add the 2,4-dichloro-heteroarene (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) to a vial.
-
Catalyst and Solvent Addition: Add the Pd/IPr catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24 hours.
-
Work-up and Analysis: Quench the reaction with water and extract with an organic solvent. Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield. Purify by column chromatography.
Catalyst Screening Workflow
The selection of an optimal catalyst system is often an empirical process. A systematic approach to screening various parameters is crucial for achieving the desired reaction outcome. The following diagram illustrates a logical workflow for a catalyst screening process in a chloropyrimidine cross-coupling reaction.
References
Navigating Nucleophilic Substitution: A Comparative Guide to Base Efficacy in the Synthesis of 4-(Benzyloxy)-2-substituted Pyrimidines
For researchers, scientists, and professionals in drug development, the strategic selection of a base is paramount in the nucleophilic aromatic substitution (SNAr) of 4-(benzyloxy)-2-chloropyrimidine. This critical choice directly influences reaction kinetics, product yield, and purity. This guide provides an objective comparison of the performance of various bases with different nucleophiles in this specific reaction, supported by established chemical principles and experimental data from related systems.
The electron-deficient nature of the pyrimidine ring, further accentuated by the chlorine atom at the 2-position, renders this compound susceptible to nucleophilic attack. The benzyloxy group at the 4-position remains relatively stable under typical SNAr conditions. The role of the base is multifaceted; it can deprotonate the nucleophile to increase its nucleophilicity, scavenge the HCl byproduct, and in some cases, influence the reaction equilibrium.
Data Presentation: Efficacy of Bases in Nucleophilic Substitution
The choice of base is intrinsically linked to the pKa of the nucleophile. The following table summarizes the efficacy of different classes of bases for various nucleophiles in the substitution of this compound, with performance data extrapolated from analogous systems.
| Nucleophile Type | Nucleophile Example | Base Class | Base Example | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary/Secondary Amines | Morpholine | Organic Amine | Triethylamine (TEA) | Ethanol, IPA | 80-120 | 4-24 | 70-90 |
| Organic Amine | DIPEA | DMF, NMP | 80-120 | 2-18 | 75-95 | ||
| Inorganic Carbonate | K₂CO₃ | Acetonitrile, DMF | 80-150 | 6-24 | 60-85 | ||
| Alcohols | Methanol | Strong Base (Alkoxide) | Sodium Methoxide (NaOMe) | Methanol | 25-65 | 1-12 | 80-95 |
| Strong Base (Hydride) | Sodium Hydride (NaH) | THF, Dioxane | 0-65 | 2-16 | 75-90 | ||
| Thiols | Thiophenol | Organic Amine | Triethylamine (TEA) | THF, DMF | 25-80 | 1-8 | 85-95 |
| Inorganic Carbonate | K₂CO₃ | Acetonitrile, DMF | 25-80 | 2-12 | 80-90 |
Note: Yields and reaction times are indicative and can vary based on the specific substrate, nucleophile, and precise reaction conditions.
Experimental Protocols
Detailed methodologies for the nucleophilic substitution of this compound with representative nucleophiles are provided below. These protocols are based on established procedures for similar chloropyrimidines.[1]
Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine) using an Organic Base
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or 2-propanol (IPA).
-
Addition of Reagents: Add morpholine (1.1-1.5 equiv.) to the solution, followed by the addition of triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Substitution with an Alcohol Nucleophile (e.g., Methanol) using a Strong Base
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen), add sodium hydride (NaH) (1.2 equiv.) portion-wise to a solution of methanol (as the solvent) at 0 °C. Alternatively, use a commercially available solution of sodium methoxide (NaOMe) in methanol (1.2 equiv.).
-
Addition of Substrate: To the resulting sodium methoxide solution, add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous THF or methanol.
-
Reaction Execution: Allow the reaction to warm to room temperature or gently heat to reflux (typically 25-65 °C) and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Dry the organic phase, filter, and concentrate. Purify the crude product via column chromatography or distillation.
Protocol 3: Substitution with a Thiol Nucleophile (e.g., Thiophenol) using an Inorganic Base
-
Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.1 equiv.) in a solvent such as DMF or acetonitrile. Add potassium carbonate (K₂CO₃) (1.5 equiv.) to the solution and stir at room temperature for 30 minutes to form the thiolate.
-
Addition of Substrate: Add this compound (1.0 equiv.) to the thiolate solution.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry the combined organic layers, filter, and concentrate under reduced pressure. The final product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the nucleophilic substitution of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logical relationship between nucleophile type and required base strength.
References
A Comparative Analysis of Thermal and Microwave Heating for 4-(Benzyloxy)-2-chloropyrimidine Reactions
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals, the efficiency of reaction conditions is paramount. Pyrimidine derivatives, such as 4-(benzyloxy)-2-chloropyrimidine, are crucial intermediates in the synthesis of a wide array of biologically active compounds. The choice of heating method, be it conventional thermal heating or microwave irradiation, can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of these two heating techniques for reactions involving this compound, supported by experimental data from related pyrimidine syntheses.
Microwave-assisted organic synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and leading to higher product yields compared to conventional heating methods.[1][2] This acceleration is primarily attributed to the rapid and uniform heating of the reaction mixture, as microwaves directly couple with polar molecules in the solvent and reactants.[3] This efficient energy transfer allows for reaching the desired reaction temperature almost instantaneously, a stark contrast to the slower heat transfer through convection in traditional oil baths.[3][4] Furthermore, microwave reactions are often conducted in sealed vessels, enabling the use of temperatures well above the solvent's boiling point, which can further accelerate reaction rates.[3]
Quantitative Comparison of Heating Methods
The following table summarizes typical differences in reaction outcomes between conventional (thermal) and microwave-assisted heating for reactions involving pyrimidine derivatives, based on data from analogous systems.
| Parameter | Conventional (Thermal) Heating | Microwave (MW) Heating | Key Advantages of Microwave Heating |
| Reaction Time | Hours (e.g., 2-24 h)[1][5] | Minutes (e.g., 2-30 min)[1][6] | Significant reduction in synthesis time. |
| Product Yield | Good to Excellent (e.g., 80-93%)[7] | Often higher than conventional (e.g., 83-96%)[8] | Improved reaction efficiency and atom economy. |
| Temperature Control | Slower response to adjustments | Rapid and precise temperature control[3] | Better control over reaction parameters. |
| Heating Mechanism | Convection (from vessel wall inwards)[3] | Direct dielectric heating (uniform)[3] | Avoids localized overheating at the vessel surface. |
| Energy Consumption | Higher due to longer reaction times | Lower due to shorter reaction times[1] | "Green" chemistry approach. |
| Solvent Usage | Often requires larger volumes | Can often be performed with less solvent[1] | Reduced waste and environmental impact. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a Suzuki coupling reaction with a dichloropyrimidine, which can be adapted for this compound.
Conventional Heating Protocol: Suzuki Coupling
A mixture of 2,4-dichloropyrimidine (1.0 mmol), an arylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is stirred in a round-bottom flask.[9] The flask is equipped with a reflux condenser and heated in an oil bath at a specified temperature (e.g., 80-100°C) for an extended period (e.g., 24 hours).[9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.[9]
Microwave-Assisted Protocol: Suzuki Coupling
In a microwave-safe reaction vial, 2,4-dichloropyrimidine (0.5 mmol), an arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (1.5 mmol) are combined in a mixture of 1,4-dioxane (4 mL) and water (2 mL).[10] The vial is sealed with a cap and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 100°C) for a short duration (e.g., 15 minutes).[10] After cooling, the mixture is extracted with an appropriate solvent (e.g., EtOAc), washed with brine, and dried over anhydrous Na₂SO₄.[10] The solvent is evaporated, and the residue is purified by column chromatography to yield the final product.[10]
Visualizing the Workflow
The decision-making and experimental process for comparing these two heating methods can be visualized as follows:
Caption: A flowchart comparing the experimental workflows for thermal and microwave heating.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Microwave Heating - Increasing Reaction Rate [cem.com]
- 5. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Palladium-Catalyzed Coupling Reactions of 4-(Benzyloxy)-2-chloropyrimidine
For researchers, scientists, and drug development professionals, the efficient functionalization of pyrimidine scaffolds is a critical step in the synthesis of a vast array of biologically active molecules. Among the various precursors, 4-(benzyloxy)-2-chloropyrimidine serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three key coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of the 2-position of this compound, supported by a summary of experimental data and detailed methodologies.
The reactivity of the C-Cl bond at the 2-position of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, making it a suitable site for cross-coupling. The benzyloxy group at the 4-position remains a stable spectator during these transformations, allowing for subsequent modifications if required. The choice of the optimal coupling strategy depends on the desired carbon-carbon or carbon-nitrogen bond to be formed and the specific functional groups of the coupling partner.
Performance Comparison of Coupling Reactions
While specific kinetic data such as reaction rates and turnover frequencies for this compound are not extensively reported in the literature, a comparative analysis can be drawn from reported yields and reaction conditions for analogous chloropyrimidine substrates. The following tables summarize typical conditions and outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a baseline for experimental design.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine Derivatives
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71[1] |
| Arylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >90 |
| Heteroarylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 |
| Vinylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ | THF | 60 | 8 | >95 |
Table 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives
| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 92 |
| Aniline | Pd(OAc)₂ (1) / BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| Primary alkylamine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | >90 |
| Secondary alkylamine | [Pd(allyl)Cl]₂ (1) / BrettPhos (2) | LHMDS | THF | 80 | 12 | 95 |
Table 3: Sonogashira Coupling of 2-Chloropyrimidine Derivatives
| Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | 60 | 12 | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| Propargyl alcohol | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | Acetonitrile | 70 | 16 | >80 |
| Alkyl alkyne | PdCl₂(dppf) (3) | CuI (4) | DBU | Dioxane | 90 | 24 | 75 |
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for this compound based on established procedures for similar substrates.
Suzuki-Miyaura Coupling Protocol
This procedure describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOt-Bu (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling Protocol
This procedure details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To better illustrate the experimental and logical workflows, the following diagrams are provided.
References
Unraveling the Biological Potency of 2,4-Dichloropyrimidine Isomers: A Comparative Guide
For researchers and scientists at the forefront of drug discovery, the strategic design of molecular scaffolds is paramount. The 2,4-dichloropyrimidine core, a versatile building block, offers two reactive sites for substitution, leading to the formation of distinct positional isomers. This guide provides a comprehensive comparison of the biological activities of these isomers, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutic agents.
Derivatives of 2,4-dichloropyrimidine are key intermediates in the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy. The regioselectivity of nucleophilic substitution at the C2 and C4 positions allows for the generation of isomeric compounds, which, despite having the same molecular formula, can exhibit vastly different biological profiles. Understanding the structure-activity relationships (SAR) of these isomers is crucial for optimizing drug efficacy and selectivity.
Comparative Biological Activity: Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. A significant number of kinase inhibitors are based on the 2,4-disubstituted pyrimidine scaffold. The differential positioning of substituents at the C2 and C4 positions can profoundly influence their interaction with the kinase active site.
While a direct head-to-head comparison of a comprehensive set of 2-substituted-4-chloro and 4-substituted-2-chloro pyrimidine isomers is not extensively documented in a single study, analysis of the available literature allows for the compilation of structure-activity relationships. For instance, in the development of Aurora kinase inhibitors, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated for their anti-proliferative activities. One such study reported that compound 12a , a 2,4-disubstituted pyrimidine derivative, exhibited significant inhibitory activity against both Aurora A and Aurora B kinases with IC50 values of 309 nM and 293 nM, respectively.[1] This compound also showed potent anti-proliferative effects against various cancer cell lines, with an IC50 of 1.31 µM against HCT-116 cells.[1]
The synthesis of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors has also been described. The structure-activity relationship studies in this series highlighted the importance of substitutions on the pyrimidine core for potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.
Comparative Biological Activity: Anticancer and Other Activities
Beyond kinase inhibition, isomers derived from 2,4-dichloropyrimidine have been investigated for a range of other biological activities, including general anticancer effects.
A study on 2,4,5-substituted pyrimidine derivatives as tubulin polymerization inhibitors identified compound 4k as a potent agent with an IC50 of 0.79 µM for tubulin polymerization and significant antiproliferative activities against several cancer cell lines, with IC50 values ranging from 16 to 62 nM.[2] Another investigation into 2-amino-4-chloro-pyrimidine derivatives reported that compound 6 showed the highest anticancer activity on HCT116 and MCF7 cell lines with EC50 values of 89.24 µM and 89.37 µM, respectively.[3][4]
Furthermore, certain 2-aminopyrimidine derivatives have been evaluated as β-glucuronidase inhibitors, with one compound demonstrating an IC50 value of 2.8 µM, significantly more potent than the standard.[5]
The following table summarizes representative quantitative data for the biological activity of various 2,4-disubstituted pyrimidine derivatives. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
| Compound Class | Target/Activity | Isomeric Position | Representative Compound | IC50/EC50 | Reference |
| Aurora Kinase Inhibitors | Aurora A / Aurora B | 2,4-disubstituted | 12a | 309 nM / 293 nM | [1] |
| Aurora Kinase Inhibitors | HCT-116 cell proliferation | 2,4-disubstituted | 12a | 1.31 µM | [1] |
| Tubulin Polymerization Inhibitors | Tubulin Polymerization | 2,4,5-trisubstituted | 4k | 0.79 µM | [2] |
| Tubulin Polymerization Inhibitors | Cancer cell proliferation | 2,4,5-trisubstituted | 4k | 16 - 62 nM | [2] |
| Anticancer Agents | HCT116 cell proliferation | 2-amino-4-chloro | 6 | 89.24 µM | [3][4] |
| Anticancer Agents | MCF7 cell proliferation | 2-amino-4-chloro | 6 | 89.37 µM | [3][4] |
| β-Glucuronidase Inhibitors | β-Glucuronidase | 2-aminopyrimidine | Not specified | 2.8 µM | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[6]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions, a "no inhibitor" control (DMSO only), and a "no enzyme" control.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Framework
To better understand the processes involved, the following diagrams illustrate the general workflow for kinase inhibitor screening and the underlying principle of the MTT assay.
Caption: A flowchart illustrating the key steps in an in vitro kinase inhibitor screening assay.
Caption: A diagram showing the conversion of MTT to formazan by viable cells in the MTT assay.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of 4-(Benzyloxy)-2-chloropyrimidine in Drug Discovery: A Cost-Effectiveness Analysis
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the selection of starting materials and synthetic intermediates is a critical determinant of both the efficiency of the research and development process and the ultimate cost of the therapeutic agent. Pyrimidine derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds, with 4-(Benzyloxy)-2-chloropyrimidine emerging as a key building block. This guide provides a comparative analysis of the cost-effectiveness of utilizing this compound against common alternatives like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine in the synthesis of kinase inhibitors.
Comparative Cost Analysis of Pyrimidine Building Blocks
The initial cost of starting materials is a fundamental aspect of the overall cost-effectiveness of a synthetic route. The price of chemical reagents can fluctuate based on supplier, purity, and quantity. The following table summarizes the approximate costs of this compound and its common alternatives, providing a baseline for economic evaluation.
| Reagent | Supplier Example(s) | Purity | Price (USD) per gram |
| This compound | ChemUniverse, CookeChem | 97% | ~$560 (for 250mg)[1][2] |
| 2,4-Dichloropyrimidine | Synthonix, Chem-Impex, Hemant Bioscience | ≥98% | ~$1.20 - $12.30[3][4][5][6][7] |
| 4,6-Dichloropyrimidine | Sigma-Aldrich, TCI, Chem-Impex | ≥97% | ~$3.40 - $17.00[8][9][10] |
From a purely upfront cost perspective, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are significantly more economical than this compound. However, the true cost-effectiveness extends beyond the initial purchase price and is deeply intertwined with the synthetic route's efficiency, including reaction yields, step count, and purification requirements.
Synthetic Strategies and Experimental Protocols
The choice of a pyrimidine building block dictates the subsequent synthetic strategy. While dichlorinated pyrimidines offer two reactive sites for sequential or regioselective substitutions, this compound provides a pre-functionalized scaffold that can streamline certain synthetic pathways.
Experimental Workflow: Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, highlighting the divergent points based on the starting pyrimidine derivative.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound , 97% , 108381-28-8 - CookeChem [cookechem.com]
- 3. 2 4 Dichloropyrimidine at 9000.00 INR in Hyderabad, Telangana | Hemant Bioscience [tradeindia.com]
- 4. Synthonix, Inc > 3934-20-1 | 2,4-Dichloropyrimidine [synthonix.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 2 4-Dichloropyrimidine Manufacturer,2 4-Dichloropyrimidine Supplier,Hyderabad,India [triumphinterchem.in]
- 7. chemimpex.com [chemimpex.com]
- 8. 4,6-Dichloropyrimidine price,buy 4,6-Dichloropyrimidine - chemicalbook [m.chemicalbook.com]
- 9. 4,6-dichloropyrimidine Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 10. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-2-chloropyrimidine: A Procedural Guide
Disclaimer: The following guidance is based on general principles for the safe handling and disposal of halogenated organic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. The chemical, physical, and toxicological properties of 4-(Benzyloxy)-2-chloropyrimidine have not been thoroughly investigated, necessitating a cautious approach.
The proper disposal of this compound, a chlorinated pyrimidine derivative, is essential for maintaining laboratory safety and environmental integrity. Due to its classification as a skin, eye, and respiratory irritant, and as a halogenated organic compound, it must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.
Hazard Identification and Safety Data
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards and to wear the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation. | Exclamation Mark | Warning |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Exclamation Mark | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | Exclamation Mark | Warning |
Personal Protective Equipment (PPE)
To minimize exposure risks during handling and disposal, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dusts/aerosols are generated. |
Experimental Protocols
Small-Scale Spill Cleanup Protocol
In the event of a small spill, the following steps should be taken to contain and clean the area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Evacuate non-essential personnel from the immediate vicinity.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.
-
Collection: Carefully transfer the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.
-
Decontamination: Wash all contaminated surfaces with a suitable solvent, followed by soap and water. Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
PPE Disposal: Place all contaminated PPE in a sealed bag or container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.
-
This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2][3]
-
-
Waste Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Label the waste container clearly with the words "Hazardous Waste ."
-
The label must include the full chemical name, "This compound ," and the approximate quantity or concentration. Abbreviations and chemical formulas should be avoided.
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible person.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Do not transport hazardous waste outside of the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management service to arrange for pickup and disposal.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label. The container may then be disposed of according to institutional policies, which may allow for disposal as regular trash or require it to be collected for recycling.
-
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Benzyloxy)-2-chloropyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Benzyloxy)-2-chloropyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[1][2][4] For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded. For solid compounds, a particulate filter is recommended.[1][4] |
Hazard Identification and Safety Precautions
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Experimental Protocol: Safe Handling and Disposal Workflow
The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling and disposing of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood.
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.
-
-
Storage:
-
Store the compound in a dry, cool, and well-ventilated place.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
Disposal Route:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of the chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 4-BENZYLOXY-2-CHLOROPYRIMIDINE | 108381-28-8 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
